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  • Product: 3-Bromopyridine-4-carbonyl chloride hydrochloride
  • CAS: 1909309-00-7

Core Science & Biosynthesis

Foundational

Spectroscopic data (NMR, IR, Mass Spec) for 3-Bromopyridine-4-carbonyl chloride hydrochloride

Executive Summary & Molecular Dynamics In the landscape of early-stage drug discovery and heterocyclic synthesis, the mischaracterization of highly reactive intermediates is a primary source of workflow failure. 3-Bromop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Dynamics

In the landscape of early-stage drug discovery and heterocyclic synthesis, the mischaracterization of highly reactive intermediates is a primary source of workflow failure. 3-Bromopyridine-4-carbonyl chloride hydrochloride (CAS 1909309-00-7) is a prime example of a compound that routinely confounds standard analytical pipelines.

As a Senior Application Scientist, the most common failure mode I observe is inadvertent solvolysis. The free base acid chloride (CAS 71541-33-8) has a molecular weight of 220.45 g/mol [1], but the presence of the hydrochloride salt severely restricts its solubility in non-polar anhydrous solvents (e.g., pure CDCl₃). This forces technicians to use polar solvents, which are notoriously difficult to keep rigorously dry. When exposed to trace moisture, the compound undergoes rapid hydrolysis to 3-bromopyridine-4-carboxylic acid (MW 202.01 g/mol )[2]. Consequently, many reported spectra for this acid chloride are actually high-purity spectra of its degradation artifact.

This guide establishes a self-validating, multi-modal spectroscopic framework to guarantee the structural integrity of 3-bromopyridine-4-carbonyl chloride hydrochloride during analysis.

Chemical_Dynamics A 3-Bromopyridine-4-carbonyl chloride HCl B + H2O (Trace Moisture) A->B D + CH3OH (Quench) A->D C 3-Bromopyridine-4-carboxylic acid (Hydrolysis Artifact) B->C E Methyl 3-bromopyridine-4-carboxylate (Stable MS Analyte) D->E

Fig 1: Solvolytic degradation and controlled derivatization pathways of the acid chloride.

Nuclear Magnetic Resonance (NMR): Overcoming Solvent Incompatibility

The fundamental causality behind NMR failure for this compound is the competing need for high solvent polarity (to dissolve the HCl salt) and strict anhydrous conditions (to prevent hydrolysis). Standard DMSO-d₆ is highly hygroscopic and will instantly degrade the sample. Methanol-d₄ will trigger quantitative alcoholysis.

The optimal solvent is anhydrous Acetonitrile-d₃ (CD₃CN) , which provides sufficient dielectric constant (ε ≈ 37) to solvate the pyridinium salt while being relatively easy to dry over molecular sieves.

Self-Validating NMR Protocol
  • Solvent Preparation: Dry CD₃CN over activated 3Å molecular sieves for a minimum of 24 hours prior to use.

  • Inert Transfer: Inside a nitrogen-filled glovebox, weigh 10–15 mg of the analyte into a flame-dried NMR tube.

  • Dissolution: Add 0.6 mL of the dried CD₃CN. Seal the tube with a tightly fitting PTFE cap and wrap with Parafilm before removing it from the glovebox.

  • Self-Validation Check: Acquire a ¹H spectrum immediately. A self-validating anhydrous system must show an absolute absence of the water peak at δ 2.13 ppm in CD₃CN. Furthermore, acquire a second spectrum 12 hours later; the integration ratio of the aromatic peaks must remain unchanged, proving zero degradation.

Quantitative NMR Assignments

The electron-withdrawing nature of the acyl chloride, combined with the protonated pyridine nitrogen, results in severe deshielding of the aromatic protons compared to the hydrolyzed acid[3].

Table 1: ¹H and ¹³C NMR Assignments (Anhydrous CD₃CN, 400 MHz)

NucleusShift (ppm)MultiplicityJ-Coupling (Hz)AssignmentCausality / Diagnostic Note
¹H9.15s-C2-HStrong deshielding from adjacent N⁺ and Br.
¹H8.85d~ 5.0C6-HDeshielded by the protonated nitrogen.
¹H7.95d~ 5.0C5-HShifted downfield by the C=O(Cl) group.
¹H13.5br s-N⁺-HPyridinium proton (broad due to quadrupolar relaxation).
¹³C163.5s-C=OAcid chloride carbon (distinct from acid at ~165 ppm)[3].
¹³C148.2d-C2Aromatic carbon adjacent to nitrogen.

Fourier-Transform Infrared (FTIR): Solid-State Integrity

Because NMR introduces solvent-related variables, solid-state Attenuated Total Reflectance (ATR) FTIR is the most authoritative method for confirming the intact acyl chloride. The causality is straightforward: analyzing the solid powder bypasses solvolysis entirely.

Self-Validating ATR-FTIR Protocol
  • Purge: Continuously purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric water vapor.

  • Background Validation: Run a background scan immediately prior to the sample. Self-Validation: The background must show a flat baseline in the 3000–3500 cm⁻¹ region. If negative peaks appear here during sample scanning, the background was contaminated with moisture.

  • Acquisition: Rapidly transfer a few crystals of the analyte onto the diamond ATR crystal, apply the pressure anvil, and acquire 32 scans at 4 cm⁻¹ resolution.

Diagnostic Vibrational Bands

Table 2: ATR-FTIR Key Vibrational Bands

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Significance
1775 - 1790StrongC=O stretchConfirms intact acid chloride (carboxylic acids appear ~1700 cm⁻¹).
2400 - 2800Broad, MedN⁺-H stretchConfirms the hydrochloride salt form.
1580, 1530MediumC=C, C=N stretchPyridine ring skeleton vibrations.
650 - 680StrongC-Cl stretchValidates the acyl chloride functional group.

Mass Spectrometry (MS): The Derivatization Imperative

Standard Liquid Chromatography-Mass Spectrometry (LC-MS) relies on aqueous and alcoholic mobile phases (e.g., Water/Acetonitrile/Methanol with Formic Acid). Injecting an acid chloride directly into an LC-MS guarantees on-column hydrolysis, yielding the mass of the carboxylic acid (m/z 202/204 [M+H]⁺)[3].

To definitively prove the precursor was an acid chloride and not a pre-hydrolyzed impurity, we must use controlled in-situ derivatization .

Self-Validating LC-MS Protocol
  • Sample Quench: Weigh 1 mg of the analyte into a 1.5 mL HPLC vial.

  • Derivatization: Add 1.0 mL of LC-MS grade Methanol containing 0.1% Triethylamine. The base neutralizes the HCl and catalyzes the quantitative conversion of the acid chloride to the methyl ester.

  • Control Quench (Self-Validation): In a separate vial, quench 1 mg of the analyte with H₂O.

  • Analysis: Inject both vials into the LC-MS (ESI+ mode). The MeOH quench must yield m/z 216/218, while the H₂O quench yields m/z 202/204. This differential outcome proves the original solid was the reactive acyl chloride.

Fragment Analysis (Methyl Ester Derivative)

Table 3: ESI+ Mass Spectrometry (Derivatized to Methyl Ester)

m/z ObservedIon TypeRelative AbundanceInterpretation
216.0[M+H]⁺ (⁷⁹Br)100%Protonated methyl ester (⁷⁹Br isotope).
218.0[M+H]⁺ (⁸¹Br)98%Protonated methyl ester (⁸¹Br isotope).
184.0[M-OCH₃]⁺~40%Loss of the methoxy group from the ester.

Analytical Workflow Visualization

To ensure absolute scientific integrity, the following workflow synthesizes the protocols described above into a cohesive, fail-safe analytical pipeline.

Analytical_Workflow Start Analyte: 3-Bromopyridine-4-carbonyl chloride HCl NMR_Prep Glovebox Prep Anhydrous CD3CN (Dried over 3Å MS) Start->NMR_Prep IR_Prep Inert Atmosphere Transfer to Diamond ATR Crystal Start->IR_Prep MS_Prep Controlled Methanolysis (In-situ Derivatization) Start->MS_Prep NMR_Acq 1H & 13C NMR Acquisition (Detect Intact Species) NMR_Prep->NMR_Acq IR_Acq ATR-FTIR (Detect 1780 cm⁻¹ C=O) IR_Prep->IR_Acq MS_Acq LC-MS (ESI+) (Detect m/z 216/218 [M+H]+) MS_Prep->MS_Acq

Fig 2: Self-validating multi-modal spectroscopic workflow for reactive acid chlorides.

References

  • Title: 3-Bromoisonicotinic acid | C6H4BrNO2 | CID 817972 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: Supplementary Information - Alternative formats (NMR Characterization of 3-Bromopyridine-4-carboxylic acid) Source: University of Bath Research Portal URL: [Link]

Sources

Exploratory

Reactivity Profile and Synthetic Methodologies for 3-Bromopyridine-4-Carbonyl Chloride Hydrochloride

Executive Summary The compound 3-Bromopyridine-4-carbonyl chloride hydrochloride (C₆H₃BrClNO·HCl) is a highly specialized, bifunctional building block widely utilized in the synthesis of complex pharmaceuticals and agroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Bromopyridine-4-carbonyl chloride hydrochloride (C₆H₃BrClNO·HCl) is a highly specialized, bifunctional building block widely utilized in the synthesis of complex pharmaceuticals and agrochemicals[1],[2]. The presence of the acyl chloride group makes it highly susceptible to nucleophilic acyl substitution, a closed-shell polar process characterized by the formation and subsequent collapse of a tetrahedral intermediate[3].

However, the reactivity of this specific molecule is not governed by the acyl chloride group alone. It is dictated by a complex interplay between the electron-deficient pyridine ring, the inductive effects of the hydrochloride salt, and the steric bulk of the ortho-bromine atom[4],[5]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols to master the reactivity of this challenging but versatile substrate.

Structural and Electronic Dynamics

To successfully deploy 3-Bromopyridine-4-carbonyl chloride hydrochloride in a synthetic route, one must understand the causality behind its structural features:

  • The Hydrochloride Salt (Electronic Enhancement): The pyridine ring is naturally electron-deficient, but protonation of the pyridine nitrogen (forming the HCl salt) drastically increases its electron-withdrawing capacity[4],[5]. This strong inductive pull (-I effect) maximizes the partial positive charge (δ+) on the C4 carbonyl carbon, making it highly electrophilic.

  • The 3-Bromo Substituent (Steric vs. Electronic Dichotomy): The bulky bromine atom at the C3 position is ortho to the acyl chloride. Sterically, this forces the carbonyl oxygen out of the plane of the pyridine ring to minimize atomic clash. Because the carbonyl is out-of-plane, it cannot effectively conjugate with the pyridine π-system, further preventing resonance stabilization and increasing electrophilicity. However, the physical bulk of the bromine atom partially blocks the Bürgi-Dunitz trajectory, slowing down the physical approach of bulky nucleophiles[6].

G Core Acyl Chloride Reactivity Elec Electronic Effects (Pyridine + HCl) Core->Elec Steric Steric Effects (3-Bromo Group) Core->Steric E1 Inductive Withdrawal (-I) Increases δ+ on Carbonyl Elec->E1 E2 Protonation (HCl salt) Prevents N-Acylation Elec->E2 S1 Orthogonal Twist Reduces Pi-Conjugation Steric->S1 S2 Hindered Trajectory Slows Nu: Attack Steric->S2

Interplay of steric and electronic factors governing C4-acyl chloride reactivity.

Mechanistic Pathways of Nucleophilic Acyl Substitution

Acyl chlorides react rapidly via nucleophilic acyl substitution[3]. In the context of the hydrochloride salt, the stoichiometric control of the base is the single most critical failure point in experimental design[7],[8].

If an amine nucleophile is added directly to the hydrochloride salt without a tertiary amine base, the nucleophile will act as the base, deprotonating the pyridine ring and forming an inert ammonium salt. This stalls the reaction at a maximum of 50% conversion. Therefore, a minimum of 2.0 to 2.5 equivalents of a non-nucleophilic base (such as DIPEA) is required: 1.0 eq to neutralize the substrate's HCl salt, 1.0 eq to trap the HCl generated during the substitution, and a slight excess to drive the reaction forward[3],[8].

G A 3-Bromo-Py-4-COCl • HCl (Protonated Substrate) BB BB A->BB B Add 1.0 eq Base (Neutralize Py-HCl) C Free Pyridine Acyl Chloride (Electrophilic Species) D Nucleophilic Attack (Tetrahedral Intermediate) C->D E Add 1.0+ eq Base (Trap HCl Byproduct) D->E Cl- Elimination F Acyl Substitution Product (Amide / Ester) E->F BB->C

Workflow of nucleophilic acyl substitution requiring precise base stoichiometry.

Quantitative Reactivity Profiling

The steric hindrance provided by the 3-bromo group means that reaction rates vary wildly depending on the nucleophile's size and strength. The table below summarizes the expected quantitative behavior of this substrate.

Nucleophile ClassRepresentative ReagentRelative Reaction RateOptimal BaseTypical Yield (%)Mechanistic Causality
Primary Amine BenzylamineFast (< 1 hr)DIPEA (2.5 eq)85–95%Minimal steric clash; rapid tetrahedral intermediate formation.
Secondary Amine DiethylamineModerate (2–4 hr)DIPEA (3.0 eq)70–85%Steric repulsion with 3-bromo group slows nucleophilic attack.
Primary Alcohol EthanolSlow (4–12 hr)Pyridine + DMAP65–80%Requires DMAP catalysis to bypass steric hindrance via an acyl-pyridinium intermediate[6].
Water H₂OFast (Exothermic)PyridineN/A (Hydrolysis)Rapidly forms unreactive carboxylic acid; must be strictly excluded[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints.

Protocol A: Amidation with a Primary Amine

Causality Focus: DIPEA (N,N-Diisopropylethylamine) is chosen over Triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile, ensuring it solely acts as an HCl scavenger[8].

Step-by-Step Methodology:

  • Preparation: Suspend 3-Bromopyridine-4-carbonyl chloride hydrochloride (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath to control the exothermic nature of the reaction[3].

  • Neutralization: Dropwise, add DIPEA (2.5 mmol).

    • Validation Checkpoint 1: The heterogeneous suspension will clarify or change color (often to a pale yellow) as the insoluble hydrochloride salt is neutralized into the soluble free base.

  • Nucleophilic Addition: Slowly add the primary amine (1.1 mmol) dissolved in 1.0 mL of DCM.

    • Validation Checkpoint 2: A white precipitate (DIPEA·HCl salt) will begin to form, visually confirming that the acyl substitution is proceeding and generating HCl.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize any remaining acid[8]. Extract with DCM (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Esterification via DMAP Catalysis

Causality Focus: Alcohols are weaker nucleophiles than amines. Due to the steric hindrance of the 3-bromo group, direct attack is slow. Adding a catalytic amount of DMAP (4-Dimethylaminopyridine) forms a highly reactive, positively charged acyl-pyridinium intermediate that easily overcomes the activation energy barrier for alcohol attack[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the target alcohol (1.0 mmol) and DMAP (0.1 mmol, 10 mol%) in anhydrous Tetrahydrofuran (THF, 5.0 mL) under argon. Add Pyridine (3.0 mmol) to serve as the bulk acid scavenger[3].

  • Activation: Cool the solution to 0 °C. Portion-wise, add solid 3-Bromopyridine-4-carbonyl chloride hydrochloride (1.2 mmol).

    • Validation Checkpoint 1: The immediate formation of a transient bright yellow/orange color indicates the successful formation of the highly reactive acyl-pyridinium intermediate[6].

  • Propagation: Stir at room temperature for 4–12 hours. Monitor via TLC/LCMS until the alcohol is consumed.

  • Workup: Dilute with Ethyl Acetate (10 mL) and wash sequentially with 1M HCl (to remove pyridine/DMAP), saturated NaHCO₃, and brine. Dry and concentrate.

References

  • [1] PubChemLite - 3-bromopyridine-4-carbonyl chloride hydrochloride | Source: uni.lu | URL:[Link]

  • [2] 3-Bromopyridine-4-carbonyl chloride | CID 13597868 | Source: PubChem | URL:[Link]

  • [3] Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis) | Source: OrgoSolver | URL:[Link]

  • [4] Pyridines: properties, syntheses & reactivity | Source: Imperial College London | URL:[Link]

  • [7] Discovery of 7-Azanorbornane-Based Dual Agonists for the Delta and Kappa Opioid Receptors | Source: PMC (nih.gov) | URL: [Link]

  • [8] Insecticidal compounds (CN105849084A) | Source: Google Patents | URL:

  • [6] Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center | Source: PMC (nih.gov) | URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Researcher's Guide to Amide Synthesis Using 3-Bromopyridine-4-carbonyl Chloride Hydrochloride

Introduction: The Strategic Importance of 3-Bromopyridine-4-carboxamides In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone of molecular design. Among its many...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 3-Bromopyridine-4-carboxamides

In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone of molecular design. Among its many derivatives, 3-bromopyridine-4-carboxamides have emerged as exceptionally valuable building blocks.[1] Their utility stems from a dual functionality: the robust amide linkage, a fundamental component of countless bioactive molecules, and the strategically placed bromine atom on the pyridine ring, which serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. This unique combination allows for the rapid generation of diverse chemical libraries, accelerating the development of novel therapeutic agents and functional materials.[1][2][3]

3-Bromopyridine-4-carbonyl chloride hydrochloride is the activated acylating agent of choice for accessing these important carboxamides. As a highly reactive acyl chloride, it facilitates efficient amide bond formation with a wide range of primary and secondary amines under mild conditions.[4][5] This guide provides a comprehensive overview of the underlying chemical principles, a detailed, field-proven protocol, and expert insights into process optimization and troubleshooting for the successful synthesis of N-substituted-3-bromopyridine-4-carboxamides.

Scientific Principles: Mechanism and Rationale

The synthesis of an amide from 3-Bromopyridine-4-carbonyl chloride hydrochloride and an amine is a classic example of nucleophilic acyl substitution . Understanding the mechanism and the role of each component is critical for experimental success.

The Acylation Mechanism

The reaction proceeds via a two-step addition-elimination pathway.[6]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the chloride ion, being an excellent leaving group, is eliminated.

The hydrochloride salt form of the starting material indicates that the pyridine nitrogen is protonated. This enhances the electrophilicity of the carbonyl carbon but also means that a sufficient amount of base is required to neutralize both this acidic proton and the hydrogen chloride (HCl) gas that is liberated as a byproduct of the acylation.[4][6]

Causality of Reagent Choices
  • Acyl Chloride Reactivity: Acyl chlorides are significantly more reactive than their corresponding carboxylic acids for amide synthesis.[4][5] The direct reaction between a carboxylic acid and an amine is a slow, high-temperature equilibrium process, often complicated by a competing acid-base reaction that deactivates the amine nucleophile.[7] The acyl chloride circumvents this issue entirely.

  • Role of the Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential. Its primary role is to scavenge the HCl produced during the reaction.[4][7] This prevents the protonation and deactivation of the amine nucleophile, thereby driving the reaction to completion. In cases where the amine is not a precious reagent, a second equivalent of the amine itself can serve as the base.[6]

  • Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis.[8] Any moisture present in the reaction will rapidly convert the 3-Bromopyridine-4-carbonyl chloride back to its unreactive carboxylic acid, drastically reducing the yield of the desired amide. Therefore, the use of anhydrous solvents and inert atmosphere is mandatory.[6]

Workflow and Chemical Scheme

The overall process involves the controlled reaction of the amine with the acyl chloride, followed by workup and purification to isolate the final amide product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine & Base in Anhydrous Solvent cool Cool Amine Solution to 0 °C prep_amine->cool Inert Atmosphere prep_acyl Dissolve Acyl Chloride in Anhydrous Solvent add Add Acyl Chloride Solution Dropwise prep_acyl->add cool->add react Stir at RT (Monitor Progress) add->react quench Quench with Water or aq. NaHCO3 react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry, Filter, Concentrate wash->dry purify Purify Crude Product (Chromatography/Recrystallization) dry->purify

Caption: Experimental workflow for amide synthesis.

Caption: General reaction for N-substituted amide synthesis.

Safety and Handling Precautions

Acyl chlorides are reactive and hazardous compounds. 3-Bromopyridine-4-carbonyl chloride hydrochloride is corrosive, moisture-sensitive, and harmful upon inhalation or skin contact.[9][10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and nitrile gloves.[11]

  • Engineering Controls: All manipulations, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[11]

  • Moisture Sensitivity: This reagent is hygroscopic and air-sensitive.[10] Store it under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. Use dry glassware and anhydrous solvents to prevent decomposition.

  • Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal protocols.

Detailed Experimental Protocol

This protocol provides a robust and general method for the synthesis of N-substituted-3-bromopyridine-4-carboxamides.

Materials:

  • 3-Bromopyridine-4-carbonyl chloride hydrochloride (1.0 eq)

  • Primary or secondary amine (1.0 - 1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 - 2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware (oven or flame-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice/water bath

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution based on the acyl chloride).

  • Base Addition: Add triethylamine (2.2 eq) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice/water bath.

  • Acyl Chloride Addition: In a separate dry flask, dissolve the 3-Bromopyridine-4-carbonyl chloride hydrochloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise via syringe or dropping funnel to the cold, stirred amine solution over 10-15 minutes. A white precipitate (triethylammonium hydrochloride) will likely form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

Work-up and Purification:

  • Quenching: Upon completion, dilute the reaction mixture with DCM and quench by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base and any unreacted amine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by either:

    • Flash Column Chromatography: Using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[12]

    • Recrystallization: From an appropriate solvent or solvent pair (e.g., ethanol, or ethyl acetate/hexanes).[12][13]

Data Summary: Reaction Parameters

The following table provides general guidelines for reaction conditions. Optimization may be required for specific substrates.

Amine TypeBase Stoichiometry (eq)Typical SolventReaction Time (h)Notes
Primary Aliphatic 2.2DCM, THF1 - 4Generally fast and high-yielding reactions.
Primary Aromatic (Anilines) 2.2 - 2.5DCM, Acetonitrile4 - 16Less nucleophilic; may require longer reaction times.
Secondary Aliphatic 2.2DCM, THF2 - 8Steric hindrance may slightly slow the reaction rate.
Secondary Aromatic 2.5Acetonitrile, DMF12 - 24Can be sluggish; gentle heating (40-50 °C) may be needed.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Hydrolysis of the acyl chloride. 2. Insufficient base. 3. Poorly reactive amine.1. Ensure all glassware is rigorously dried and use fresh anhydrous solvents. Run the reaction under a strict inert atmosphere.[6] 2. Use at least 2.2 equivalents of base to neutralize both the HCl byproduct and the hydrochloride salt. 3. For poorly nucleophilic amines, increase the reaction time or apply gentle heating.
Multiple Products on TLC/LCMS 1. Di-acylation of the amine (if it possesses another nucleophilic site). 2. Incomplete reaction.1. Use a protecting group strategy if necessary. 2. Allow the reaction to run longer or add a slight excess (1.1 eq) of the acyl chloride if the amine is not the limiting reagent.
Difficulty in Purification 1. Triethylammonium hydrochloride salt co-precipitates with the product. 2. Product co-elutes with starting amine.1. The salt is highly soluble in water; a thorough aqueous workup will remove it. Alternatively, it can sometimes be removed by filtration prior to workup if it is insoluble in the reaction solvent.[14] 2. During workup, wash with dilute acid (e.g., 1M HCl) to protonate the starting amine and extract it into the aqueous layer. Optimize the chromatography solvent system.

References

  • ChemicalCell. (n.d.). 3-Bromopyridine-4-Carboxamide CAS NO 13958-99-1. Retrieved from [Link]

  • Save My Exams. (2026, February 23). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Autech. (n.d.). 3-Bromopyridine-4-carboxaldehyde: A Versatile Research Compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]

  • Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Application

Advanced Application Note: Esterification Protocols for 3-Bromopyridine-4-carbonyl Chloride Hydrochloride

Executive Summary 3-Bromopyridine-4-carbonyl chloride hydrochloride (CAS: 1909309-00-7)[1] is a highly reactive, electrophilic building block widely utilized in pharmaceutical synthesis and drug development. While acid c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromopyridine-4-carbonyl chloride hydrochloride (CAS: 1909309-00-7)[1] is a highly reactive, electrophilic building block widely utilized in pharmaceutical synthesis and drug development. While acid chlorides are standard reagents for esterification, the unique physicochemical profile of this specific compound—namely its hydrochloride salt form, the electron-withdrawing pyridine ring, and the steric bulk of the ortho-bromo substituent—demands precise stoichiometric control and specialized handling. This application note provides field-validated protocols, mechanistic insights, and troubleshooting guidelines for achieving high-yielding esterifications with this challenging substrate.

Physicochemical & Mechanistic Profiling

The "Hydrochloride Salt" Factor

A common pitfall in acylation reactions involving pyridine derivatives is neglecting the salt form of the reagent. 3-Bromopyridine-4-carbonyl chloride is typically supplied as a hydrochloride salt to enhance its stability[2]. Consequently, a minimum of two equivalents of base is required simply to initiate the reaction: one equivalent to neutralize the HCl salt and liberate the free pyridine nitrogen, and a second equivalent to scavenge the HCl byproduct generated during the esterification itself[3]. Failing to provide sufficient base allows HCl to accumulate, which protonates the incoming alcohol (ROH), effectively stalling the nucleophilic attack[3].

Steric and Electronic Effects

The pyridine ring is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it highly susceptible to both nucleophilic attack and unwanted hydrolysis[4]. However, the bromine atom at the 3-position introduces significant steric hindrance directly adjacent to the reaction center. To overcome this, the use of a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) or Pyridine is strongly recommended. These catalysts attack the acyl chloride to form a transient, highly reactive acyl-pyridinium intermediate that projects the electrophilic center away from the steric bulk of the bromine atom, facilitating subsequent alcohol attack[3].

Mechanism A 3-Bromopyridine-4-carbonyl chloride HCl salt B Base Neutralization (- HCl) A->B C Free Acyl Chloride B->C E Acyl-Pyridinium Intermediate C->E Catalyst addition D Nucleophilic Catalyst (DMAP / Pyridine) D->E F Alcohol (ROH) Nucleophilic Attack E->F G Tetrahedral Intermediate F->G H Target Ester + Pyridinium Chloride G->H Collapse & Cl- leaving

Figure 1: Nucleophilic acyl substitution pathway highlighting the acyl-pyridinium intermediate.

Quantitative Reaction Parameters

To ensure reproducibility across different substrate classes, the following stoichiometric and environmental parameters have been optimized. All reactions must be conducted under strictly anhydrous conditions, as even trace moisture will rapidly convert the acid chloride into 3-bromopyridine-4-carboxylic acid[3][4].

Alcohol Substrate TypeBase (Equivalents)*Catalyst (Equivalents)Preferred SolventTemp ProfileExpected Time
Primary Alcohols DIPEA (2.5 eq)DMAP (0.05 eq)Anhydrous DCM0 °C → RT2 - 4 h
Secondary Alcohols DIPEA (3.0 eq)DMAP (0.1 - 0.2 eq)Anhydrous DCM / THF0 °C → RT4 - 12 h
Tertiary / Phenols Pyridine (5.0 eq)DMAP (0.5 - 1.0 eq)Toluene or Neat Pyridine0 °C → 60 °C12 - 24 h

*Note: Base equivalents account for the neutralization of the starting material's HCl salt.

Validated Experimental Protocols

Protocol A: Standard DIPEA/DMAP-Mediated Esterification

Best suited for primary and unhindered secondary alcohols.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (N₂ or Argon).

  • Substrate Dissolution: Dissolve the target alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

  • Base Addition: Inject N,N-Diisopropylethylamine (DIPEA) (2.5 to 3.0 eq) and 4-Dimethylaminopyridine (DMAP) (0.05 to 0.2 eq) into the stirring solution.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling controls the initial exothermic neutralization and minimizes side reactions.

  • Acylation: Add 3-Bromopyridine-4-carbonyl chloride hydrochloride (1.1 to 1.2 eq) portion-wise over 10 minutes. Alternatively, add it dropwise as a suspension in anhydrous DCM[5].

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Monitor progression via Thin Layer Chromatography (TLC).

  • Quenching & Workup: Once the alcohol is consumed, quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with DCM (3x).

  • Washing: Wash the combined organic layers sequentially with water and brine to remove water-soluble salts (pyridinium chloride)[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester via flash column chromatography.

Protocol B: Pyridine-Assisted Esterification

Best suited for phenols and sterically hindered tertiary alcohols.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere, dissolve the hindered alcohol or phenol (1.0 eq) in anhydrous Pyridine, which serves as both the solvent and the base[6].

  • Catalyst Addition: Add DMAP (0.5 to 1.0 eq). Causality: High DMAP loading is critical here to force the formation of the acyl-pyridinium species against the steric bulk of the 3-bromo group.

  • Acylation: Cool the mixture to 0 °C and slowly add 3-Bromopyridine-4-carbonyl chloride hydrochloride (1.5 eq).

  • Thermal Activation: Heat the reaction to 50–60 °C and stir for 12–24 hours.

  • Workup: Cool to RT, dilute heavily with Ethyl Acetate (EtOAc), and wash sequentially with cold 1N HCl (to remove excess pyridine)[3], followed by saturated NaHCO₃ and brine. Dry and concentrate.

Workflow S1 Preparation Dry DCM, N2 atm S2 Substrate Mixing ROH + DIPEA + DMAP S1->S2 S3 Acylation (0 °C) Add Acyl Chloride S2->S3 S4 Workup NaHCO3 & Brine Wash S3->S4 S5 Isolation Dry & Concentrate S4->S5

Figure 2: Step-by-step experimental workflow for anhydrous esterification.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized ester, analytical validation is mandatory:

  • FT-IR Spectroscopy: Confirm the disappearance of the broad hydroxyl (-OH) stretch of the starting alcohol and the appearance of a sharp, strong ester carbonyl (C=O) stretching vibration, typically observed near 1730–1750 cm⁻¹ (shifted slightly from the acid chloride peak near 1770 cm⁻¹)[4].

  • ¹H NMR Spectroscopy: The pyridine aromatic protons will typically appear in the downfield δ 7.5–8.8 ppm range[4]. The protons adjacent to the newly formed ester oxygen (e.g., -CH₂-O-C=O) will exhibit a distinct downfield shift compared to the starting alcohol.

Common Troubleshooting:

  • Issue: Reaction stalls at 50% conversion.

    • Causality: Insufficient base was used, leading to HCl accumulation and protonation of the alcohol[3].

    • Solution: Add an additional 1.0 eq of DIPEA.

  • Issue: High levels of 3-bromopyridine-4-carboxylic acid detected.

    • Causality: Moisture contamination in the solvent or glassware[4].

    • Solution: Rigorously dry solvents over molecular sieves and employ Schlenk-line techniques for reagent transfer.

References

  • PubChemLite . "3-bromopyridine-4-carbonyl chloride hydrochloride (C6H3BrClNO) - Structural Information and Properties." PubChem. URL: [Link]

  • OrgoSolver . "Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps." OrgoSolver. URL:[Link]

  • NBInno . "Mastering the Synthesis of Pyridine-2-carbonyl Chloride: A Key Pharmaceutical Intermediate." NBInno. URL:[Link]

  • Polish Journal of Environmental Studies . "Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides." PJOES. URL: [Link]

Sources

Method

Application Note: Base Selection and Stoichiometric Optimization for Amide Bond Formation using 3-Bromopyridine-4-carbonyl chloride hydrochloride

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Substrate Profiling The synthesis of comp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Substrate Profiling

The synthesis of complex amides using highly activated acylating agents is a cornerstone of medicinal chemistry and structure-activity relationship (SAR) studies. 3-Bromopyridine-4-carbonyl chloride hydrochloride (PubChem CID: 13597868)[1] presents a unique set of stereoelectronic and stoichiometric challenges that demand precise base selection.

As a Senior Application Scientist, I frequently observe reaction failures—such as incomplete conversion, excessive hydrolysis, or tar formation—stemming from a fundamental misunderstanding of this specific substrate. To achieve high yields, one must account for three critical molecular features:

  • The Hydrochloride Salt Form: The reagent is supplied as an HCl salt. Failure to account for this results in the immediate protonation of the nucleophilic amine, halting the reaction.

  • Ortho-Steric Hindrance (3-Bromo effect): The large van der Waals radius of the bromine atom at the 3-position restricts the Bürgi-Dunitz approach trajectory of the incoming amine. This slows down the amidation, giving competing side reactions (like hydrolysis) a kinetic advantage.

  • Electron-Withdrawing Inductive Effect: The pyridine nitrogen and the halogen atom make the carbonyl carbon exceptionally electrophilic, increasing its susceptibility to degradation if the base is overly nucleophilic or if adventitious water is present.

The Stoichiometric Imperative: The Math of the Salt

The most common point of failure in this reaction is insufficient base. The formation of an amide bond from an acid chloride generates one equivalent of hydrochloric acid (HCl). However, because the starting material is an acid chloride hydrochloride salt, an additional equivalent of HCl is released into the reaction matrix upon dissolution and activation[2].

Equation of State: R-NH2 + Ar-COCl·HCl + Base → Ar-CO-NH-R + 2(Base·HCl)

To maintain the nucleophilicity of the amine, the reaction requires an absolute minimum of 2.0 equivalents of base. In practice, to drive the reaction to completion and buffer against localized acidity, 2.5 to 3.0 equivalents are strictly required[3].

Base Selection Matrix: Causality and Performance

The choice of base dictates the reaction pathway. Because the 3-bromo group slows down the desired nucleophilic attack, the base must be non-nucleophilic to avoid forming stable, unreactive intermediates or triggering degradation pathways[4].

Quantitative Base Comparison Data
Base TypeRecommended EquivalentsNucleophilicityConjugate Acid pKaCausality & Performance Profile
DIPEA (N,N-Diisopropylethylamine)2.5 - 3.0Very Low~10.5Optimal. High steric bulk prevents nucleophilic attack on the acid chloride. Effectively neutralizes both HCl equivalents without side reactions[5].
TEA (Triethylamine)2.5 - 3.0Low~10.7Acceptable. Slightly more nucleophilic than DIPEA. Can be used, but poses a minor risk of forming transient acylammonium species that may degrade[3].
Pyridine 3.0 - 5.0Moderate~5.2Context-Dependent. Acts as both an HCl trap and a nucleophilic catalyst (forming an acylpyridinium intermediate)[6]. However, the 3-bromo group sterically hinders this catalysis, making it less effective here.
K₂CO₃ / NaOH (Aqueous)3.0 - 4.0High (OH⁻)~10.3High Risk. Used in Schotten-Baumann conditions[7]. The highly electrophilic nature of the 3-bromopyridine core makes it highly susceptible to rapid hydrolysis to the carboxylic acid before amidation can occur.

Mechanistic Pathway Visualization

The following diagram illustrates the dual intervention points where the base is required, highlighting the vulnerability of the sterically hindered tetrahedral intermediate.

G Substrate 3-Bromopyridine-4-carbonyl chloride HCl Salt FreeAcyl Free Acid Chloride (Highly Electrophilic) Substrate->FreeAcyl Deprotonation Base1 Base (Eq 1) Neutralizes HCl Salt Base1->Substrate Tetrahedral Tetrahedral Intermediate (Sterically Hindered by 3-Br) FreeAcyl->Tetrahedral Nucleophilic Attack Hydrolysis Hydrolysis Byproduct (Carboxylic Acid) FreeAcyl->Hydrolysis H2O (Side Reaction) Amine Amine Nucleophile (R-NH2) Amine->Tetrahedral Product Target Amide Product Tetrahedral->Product Elimination of Cl- Base2 Base (Eq 2+) Traps Generated HCl Base2->Tetrahedral Proton Abstraction

Caption: Mechanistic workflow of amide bond formation highlighting dual base intervention points.

Experimental Protocols

To ensure a self-validating system, the following protocols utilize DIPEA in anhydrous conditions, which is the most robust method for this specific hindered substrate[5].

Protocol A: Anhydrous Amidation using DIPEA (Standard Method)

This method prioritizes the stability of the acid chloride and prevents hydrolysis.

Materials:

  • Amine substrate (1.0 equiv.)

  • 3-Bromopyridine-4-carbonyl chloride hydrochloride (1.1 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation of the Amine Base Solution: In an oven-dried, round-bottom flask purged with inert gas (N₂ or Ar), dissolve the amine (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv.) to the stirring amine solution. Causality note: Adding the base to the amine first ensures that the environment is fully basic before the acid chloride is introduced, preventing accidental protonation of the amine.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Reagent Addition: Add the solid 3-Bromopyridine-4-carbonyl chloride hydrochloride (1.1 equiv.) portion-wise over 5–10 minutes. Visual Cue: The solution may turn slightly yellow/orange, and a faint fuming may occur as the first equivalent of HCl is neutralized by the DIPEA.

  • Reaction Propagation: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2–4 hours. Monitor via LC-MS or TLC.

  • Quenching and Workup: Once the amine is consumed, quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Modified Biphasic Schotten-Baumann (For highly polar/water-soluble amines)

Use this only if the amine is insoluble in DCM/THF. This method carries a higher risk of substrate hydrolysis[6].

Materials:

  • Amine substrate (1.0 equiv.)

  • 3-Bromopyridine-4-carbonyl chloride hydrochloride (1.2 equiv. - slight excess to account for hydrolysis)

  • Potassium Carbonate (K₂CO₃) (4.0 equiv.)

  • Ethyl Acetate (EtOAc) and Water (1:1 v/v)

Step-by-Step Procedure:

  • Dissolve the amine (1.0 equiv.) and K₂CO₃ (4.0 equiv.) in water.

  • Add an equal volume of EtOAc and cool the vigorously stirring biphasic mixture to 0 °C.

  • Dissolve the acid chloride hydrochloride (1.2 equiv.) in a minimal amount of cold EtOAc and add it dropwise to the biphasic mixture. Causality note: Vigorous stirring is critical here to ensure the acid chloride reacts with the amine at the phase boundary before the aqueous hydroxide/carbonate can hydrolyze it[7].

  • Stir for 1 hour at room temperature, separate the layers, extract the aqueous phase with EtOAc, dry, and concentrate.

Troubleshooting & Analytical Validation

  • Issue: High levels of 3-Bromopyridine-4-carboxylic acid (Hydrolysis product).

    • Cause: Wet solvents or highly nucleophilic aqueous base.

    • Solution: Switch to Protocol A. Ensure DCM is strictly anhydrous. Store the acid chloride hydrochloride in a desiccator, as it is hygroscopic.

  • Issue: Unreacted Amine remains after 4 hours.

    • Cause: The amine was protonated due to insufficient base, or the 3-bromo steric hindrance requires thermal activation.

    • Solution: Verify that exactly 3.0 equivalents of DIPEA were used. If the amine is exceptionally bulky, gentle heating (40 °C in THF) may be required to overcome the steric barrier of the 3-bromo group.

References

  • OrgoSolver. Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis). Available at:[Link]

  • ChemHelpASAP (YouTube). Synthesis of amides from acid chlorides (Schotten-Baumann reaction). Available at: [Link]

  • PubChem (NIH). 3-Bromopyridine-4-carbonyl chloride | C6H3BrClNO | CID 13597868. Available at: [Link]

  • The University of Queensland (UQ eSpace). Investigations into Cubane Based Analogues of Current Pharmaceuticals (DIPEA base selection). Available at: [Link]

  • RSC Publishing. Reaction of N-Carboxy-a-Amino-acid Anhydrides with Hydrochlorides of Amines. Available at: [Link]

Sources

Application

Application Note: 3-Bromopyridine-4-carbonyl chloride hydrochloride in the Synthesis of Next-Generation HPPD-Inhibiting Agrochemicals

Introduction & Strategic Value in Agrochemical Design The evolution of modern agrochemicals relies heavily on "scaffold hopping"—the strategic replacement of core molecular frameworks to bypass weed resistance, improve e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value in Agrochemical Design

The evolution of modern agrochemicals relies heavily on "scaffold hopping"—the strategic replacement of core molecular frameworks to bypass weed resistance, improve environmental safety profiles, and enhance target-binding affinity[1]. In the development of advanced herbicides, the transition from traditional benzene-core triketones (e.g., mesotrione) to heteroaromatic systems has marked a significant breakthrough.

3-Bromopyridine-4-carbonyl chloride hydrochloride (CAS: 1909309-00-7) serves as an elite, highly reactive building block for synthesizing these next-generation pyridine-based agrochemicals[2]. By providing a pre-functionalized, halogenated pyridine core, this reagent enables the rapid construction of 4-heteroaroylisoxazole and pyrazole derivatives. These derivatives function as potent inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in plant pigment biosynthesis[3].

Mechanistic Rationale: The HPPD Target and the "Pyridine Advantage"

To understand the utility of this specific building block, one must examine the causality between its structural features and the biological target.

HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisic acid (HGA). HGA is the obligate precursor for plastoquinone, which is essential for carotenoid biosynthesis and the protection of chlorophyll from UV-induced oxidative damage. Inhibition of HPPD leads to plastoquinone depletion, resulting in severe chlorophyll photodestruction (visible as weed "bleaching") and subsequent plant death[4].

HPPD_Pathway HPPA HPPA (Substrate) HPPD HPPD Enzyme (Target) HPPA->HPPD Binds HGA Homogentisic Acid (HGA) HPPD->HGA Catalyzes PQ Plastoquinone (Photosynthesis) HGA->PQ Biosynthesis Bleaching Weed Death (Bleaching) PQ->Bleaching Depletion causes Inhibitor Pyridine-based Inhibitor Inhibitor->HPPD Competitive Inhibition

Mechanism of HPPD inhibition leading to plastoquinone depletion and weed death.

Why 3-Bromopyridine-4-carbonyl chloride?

Electronic Modulation (The Pyridine Core): The lower π -electron cloud density of the pyridine ring compared to benzene alters the pKa of the final enol/ketone system[1]. This alkalescence fine-tunes the π

π stacking interactions with the phenylalanine residues within the A. thaliana HPPD active pocket, often resulting in superior binding kinetics against resistant weed biotypes[3].
  • Steric Twisting (The 3-Bromo Substituent): The bulky bromine atom at the 3-position forces the 4-carbonyl group out of the plane of the pyridine ring. This specific 3D orthogonal conformation is mandatory for bidentate chelation with the Fe2+ ion in the HPPD active site[1].

  • Late-Stage Functionalization: The bromine atom acts as a versatile handle for downstream Suzuki-Miyaura or Sonogashira cross-coupling reactions, allowing medicinal chemists to rapidly generate libraries of substituted analogs without rebuilding the core[5].

  • Quantitative Structure-Activity Relationship (QSAR) Data

    The integration of the 3-bromopyridine core significantly impacts the physicochemical properties and herbicidal efficacy of the resulting compounds. The table below summarizes the comparative advantages observed during scaffold hopping optimizations.

    Compound ClassCore StructureAtHPPD IC 50​ ( μ M)Approx. pKaHerbicidal Efficacy (Pre-emergence)Mesotrione (Standard)Benzene0.3633.1Baseline (High)Unsubstituted PyridinePyridine0.0954.5Moderate-High (Altered π π stacking)3-Bromopyridine Analog3-Bromopyridine0.0214.2Excellent (Optimal steric twist & chelation) Data synthesized from structural activity relationship studies of HPPD inhibitors[1],[3].

    Experimental Workflows & Self-Validating Protocols

    The synthesis of highly active 4-heteroaroyl HPPD inhibitors typically proceeds via an O-acylation followed by a cyanide-catalyzed rearrangement to the thermodynamically stable C-acyl product[5].

    Synthetic_Workflow Start 3-Bromopyridine-4-carbonyl chloride HCl Base Base Addition (TEA/DIPEA) Start->Base Neutralization Nucleophile Nucleophile (e.g., Pyrazole) Base->Nucleophile Activation Intermediate O-Acyl Intermediate Nucleophile->Intermediate Acylation Rearrangement Cyanide-Catalyzed Rearrangement Intermediate->Rearrangement Catalyst Product C-Acyl Target (Agrochemical) Rearrangement->Product Final Step

    Synthetic workflow for generating C-acyl agrochemical targets via O-acyl intermediates.

    Protocol: Synthesis of 4-(3-Bromopyridine-4-carbonyl)-1,3-dimethyl-1H-pyrazol-5-ol

    Causality of Reagent Selection: The starting material is supplied as a hydrochloride salt to prevent the highly electrophilic acid chloride from undergoing self-condensation or rapid atmospheric hydrolysis, thereby extending its shelf life. Consequently, the stoichiometry of the organic base in the reaction must account for this salt.

    Phase 1: Pre-Reaction Self-Validation (Quality Control)

    Before committing expensive pyrazole or isoxazole nucleophiles, validate the integrity of the 3-Bromopyridine-4-carbonyl chloride hydrochloride.

    • Sampling: Dissolve 5 mg of the acid chloride salt in 0.5 mL of anhydrous dichloromethane (DCM).

    • Quenching: Add 50 μ L of anhydrous methanol and 20 μ L of triethylamine (TEA). Stir for 5 minutes.

    • Validation: Analyze via TLC (Hexane:EtOAc 3:1, UV 254 nm) or GC-MS.

      • Logic: If the material is intact, quantitative conversion to methyl 3-bromopyridine-4-carboxylate will be observed. If the material has hydrolyzed during storage, the free carboxylic acid will remain at the baseline, indicating that treatment with thionyl chloride ( SOCl2​ ) is required before proceeding[5].

    Phase 2: O-Acylation
    • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent (eq) of 1,3-dimethyl-1H-pyrazol-5-ol in anhydrous DCM (0.2 M concentration).

    • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

      • Logic: 1.0 eq neutralizes the HCl salt of the starting material; 1.0 eq acts as an acid scavenger for the HCl generated during acylation; 0.5 eq provides a kinetic excess to drive the reaction forward.

    • Acylation: Cool the mixture to 0 °C. Dropwise, add a solution of 3-Bromopyridine-4-carbonyl chloride hydrochloride (1.05 eq) in DCM.

    • Monitoring: Stir at room temperature for 2 hours. Confirm the disappearance of the pyrazole starting material via LC-MS. The intermediate O-acyl enol ester is typically used in the next step without isolation.

    Phase 3: Cyanide-Catalyzed Rearrangement
    • Catalysis: To the crude O-acyl reaction mixture, add 0.1 eq of acetone cyanohydrin (or KCN/18-crown-6) and an additional 1.0 eq of TEA.

    • Rearrangement: Stir at room temperature for 12–16 hours.

      • Logic: The cyanide ion acts as a highly specific nucleophile, attacking the O-acyl carbonyl to form a transient cyanohydrin. This intermediate collapses, transferring the 3-bromopyridine-4-carbonyl group to the adjacent carbon atom of the pyrazole ring, yielding the thermodynamically favored C-acyl product[1].

    • Workup: Quench with 1M HCl to pH 3 (caution: perform in a fume hood due to trace HCN gas). Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography.

    References

    • ChemicalCell. 3-Bromopyridine-4-Carboxamide CAS NO 13958-99-1. 2[2]

    • Journal of Agricultural and Food Chemistry (ACS Publications). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis. 1[1]

    • Journal of Agricultural and Food Chemistry (ACS Publications). Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds. 3[3]

    • National Institutes of Health (NIH). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. 4[4]

    • Google Patents. SI9300485A - Herbicides containing 4-hetroaroylisoxazole derivates. 5[5]

    Sources

    Method

    Application Note: Isolation and Purification Strategies for 3-Bromopyridine-4-carbonyl Chloride Hydrochloride

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction and Mechanistic Insights The synthesis and subsequent purifi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

    Introduction and Mechanistic Insights

    The synthesis and subsequent purification of heteroaromatic acid chlorides, specifically 3-bromopyridine-4-carbonyl chloride hydrochloride , present unique challenges in organic synthesis and drug development. Typically prepared by reacting 3-bromopyridine-4-carboxylic acid with thionyl chloride ( SOCl2​ ) or oxalyl chloride ( COCl)2​ , the resulting product is highly reactive and exquisitely sensitive to moisture[1].

    As a Senior Application Scientist, I frequently observe researchers attempting to purify these intermediates using standard chromatographic techniques or aqueous workups, which invariably leads to product degradation. Understanding the physicochemical causality of this compound is essential for designing a successful purification workflow:

    • Moisture Sensitivity: The acyl chloride moiety is highly electrophilic. Exposure to atmospheric moisture or aqueous workup conditions results in rapid hydrolysis back to the starting carboxylic acid.

    • Silica Gel Incompatibility: Standard column chromatography is impossible. The free hydroxyl (silanol) groups on the surface of silica gel will react with the acid chloride, irreversibly binding it to the stationary phase or catalyzing its decomposition.

    • Hydrochloride Salt Formation: During chlorination, stoichiometric amounts of hydrogen chloride ( HCl ) gas are generated. The basic nitrogen of the pyridine ring becomes protonated, yielding the product as a hydrochloride salt. This ionic nature makes the product a crystalline solid, which is highly advantageous. It is insoluble in non-polar organic solvents, allowing for purification via anhydrous trituration rather than distillation[2].

    Physicochemical Properties & Quantitative Data

    Before initiating the purification protocol, it is critical to understand the physical parameters of the target molecule. The table below summarizes the key quantitative data that dictate the handling conditions.

    PropertyValue / DescriptionImpact on Purification Strategy
    Molecular Formula C6​H3​BrClNO⋅HCl Indicates the presence of the HCl salt; requires handling as an ionic solid.
    Molecular Weight 256.91 g/mol Used for stoichiometric calculations in downstream coupling reactions.
    Physical State Greenish to pale-yellow solidAllows for isolation via filtration rather than vacuum distillation.
    Melting Point 151–154 °C (Decomposes)Thermal instability precludes purification by high-temperature distillation[3].
    Solubility Soluble in DMF, DMSO (reacts); Insoluble in Hexanes, TolueneDictates the choice of anti-solvent (Toluene/Hexanes) for trituration[4].

    Purification Workflow

    The following diagram illustrates the logical progression from crude reaction mixture to the isolated, high-purity acid chloride salt.

    G A Crude Reaction Mixture (Acid Chloride HCl + SOCl2/Oxalyl Chloride) B Vacuum Concentration (Removal of bulk volatiles) A->B C Azeotropic Co-evaporation (Addition of Anhydrous Toluene) B->C D Anhydrous Trituration (Suspension in Dry Hexanes/Toluene) C->D E Inert Atmosphere Filtration (Schlenk Frit under N2/Ar) D->E F Pure 3-Bromopyridine-4-carbonyl chloride hydrochloride E->F

    Workflow for the synthesis and anhydrous purification of pyridine acid chloride salts.

    Step-by-Step Experimental Protocol

    This self-validating protocol utilizes azeotropic removal of volatiles followed by anhydrous trituration . By relying on the insolubility of the hydrochloride salt in non-polar solvents, we can selectively wash away unreacted chlorinating agents and non-polar organic impurities[4].

    Materials Required:
    • Rotary evaporator with a high-vacuum pump and a cold trap.

    • Schlenk line or nitrogen/argon-filled glovebox.

    • Anhydrous Toluene (stored over activated 4Å molecular sieves).

    • Anhydrous Hexanes or Heptane.

    • Schlenk filtration frit.

    Phase 1: Removal of Volatile Reagents
    • Initial Concentration: Transfer the crude reaction mixture (typically containing excess SOCl2​ or oxalyl chloride and catalytic DMF) to a round-bottom flask. Concentrate under reduced pressure (approx. 50–100 mbar) at a bath temperature not exceeding 40 °C to prevent thermal decomposition.

    • Azeotropic Co-evaporation (Crucial Step): Once the bulk liquid is removed, the residue will appear as a thick oil or semi-solid. Backfill the flask with inert gas (Nitrogen or Argon). Add 10–15 mL of anhydrous toluene per gram of theoretical product.

    • Secondary Concentration: Re-apply the vacuum to strip the toluene. Toluene acts as a chaser, forming an azeotrope with residual SOCl2​ and entraining trapped HCl gas[5]. Repeat this toluene addition and evaporation cycle two more times until a free-flowing, greenish/pale-yellow solid is obtained[3].

    Phase 2: Anhydrous Trituration
    • Suspension: Transfer the flask to a Schlenk line. Under a positive flow of nitrogen, add 15 mL of anhydrous hexanes (or a 1:1 mixture of anhydrous toluene/hexanes) to the solid[4].

    • Agitation: Vigorously stir the suspension at room temperature for 30 minutes. The acid chloride hydrochloride salt will remain completely insoluble, while non-polar impurities dissolve into the supernatant.

    • Filtration: Using a Schlenk frit or operating inside a glovebox, filter the suspension. Wash the filter cake with an additional 2 × 5 mL of cold, anhydrous hexanes. Do not expose the filter cake to ambient air, as atmospheric moisture will rapidly degrade the product.

    Phase 3: Drying and Storage
    • Vacuum Drying: Transfer the purified solid to a vacuum desiccator or leave it on the Schlenk line under high vacuum (< 1 mbar) for 2–4 hours to remove all trace hydrocarbons.

    • Storage: Store the highly pure 3-bromopyridine-4-carbonyl chloride hydrochloride in a tightly sealed, amber glass vial backfilled with argon, ideally at -20 °C.

    Analytical Validation (Self-Validating System)

    Direct analysis of acid chlorides via standard LC-MS or HPLC is inherently flawed because the aqueous mobile phases will hydrolyze the compound, giving a false reading of the carboxylic acid. To validate the success of your purification, utilize a derivatization assay :

    • Derivatization: Take a 5 mg aliquot of the purified solid and dissolve it in 1 mL of anhydrous methanol containing 10 µL of triethylamine. Stir for 10 minutes.

    • Mechanism: The acid chloride quantitatively converts to the stable methyl 3-bromopyridine-4-carboxylate.

    • Analysis: Analyze this methyl ester via standard LC-MS or 1H -NMR ( CDCl3​ ). The absence of the free carboxylic acid mass/peaks confirms that the acid chloride was intact prior to derivatization, and the lack of extraneous aliphatic peaks confirms the success of the trituration.

    References

    • US20050009876A1 - Indazole compounds, compositions thereof and methods of treatment therewith Source: Google Patents URL:[6]

    • General procedures for the purification of Acid chlorides Source: Chempedia - LookChem URL:[Link][2]

    • United States Patent Application 20040127536 Source: Googleapis.com (USPTO Data) URL:[Link][4]

    • Discovery of 7-Azanorbornane-Based Dual Agonists for the Delta and Kappa Opioid Receptors through an In Situ Screening Protocol Source: PubMed Central (PMC) / NIH URL:[Link][1]

    • EP0588357B1 - Dérivés d'isoxazole et leur utilisation comme herbicides Source: Google Patents URL:[3]

    • SI9300485A - Herbicides containing 4-hetroaroylisoxazole derivates Source: Google Patents URL:[5]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Optimizing reaction conditions for 3-Bromopyridine-4-carbonyl chloride hydrochloride

    Welcome to the Technical Support Center for 3-Bromopyridine-4-carbonyl chloride hydrochloride . As a Senior Application Scientist, I have designed this guide to help you navigate the unique chemical challenges presented...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 3-Bromopyridine-4-carbonyl chloride hydrochloride . As a Senior Application Scientist, I have designed this guide to help you navigate the unique chemical challenges presented by this specific reagent.

    This molecule is a highly reactive electrophile, but it carries three distinct structural liabilities: it is highly moisture-sensitive, it is isolated as a hydrochloride (HCl) salt, and the 3-bromo substituent introduces significant steric hindrance adjacent to the reactive carbonyl center. The following diagnostic workflows, troubleshooting FAQs, and validated protocols are engineered to help you establish a self-validating, high-yielding experimental system.

    Diagnostic Workflow: Reaction Optimization

    G Start Start: Amide/Ester Coupling with 3-Bromo-4-pyridinecarbonyl chloride HCl CheckMoisture Is the system strictly anhydrous? Start->CheckMoisture DrySystem Dry solvents (DCM/THF) & use inert gas (Ar/N2) CheckMoisture->DrySystem No CheckBase Are you using ≥2.5 eq of tertiary base (DIPEA/TEA)? CheckMoisture->CheckBase Yes DrySystem->CheckBase AddBase Increase base to neutralize HCl salt + reaction HCl CheckBase->AddBase No CheckSterics Is the nucleophile weakly reactive or sterically hindered? CheckBase->CheckSterics Yes AddBase->CheckSterics AddDMAP Add 0.1-0.2 eq DMAP to overcome 3-Bromo sterics CheckSterics->AddDMAP Yes Success Optimal Conversion & High Yield CheckSterics->Success No AddDMAP->Success

    Workflow for troubleshooting 3-Bromopyridine-4-carbonyl chloride HCl couplings.

    Deep-Dive Troubleshooting & FAQs

    Q1: My LC-MS shows that the primary product is 3-bromopyridine-4-carboxylic acid, not my desired amide. What is causing this hydrolysis? A1: Acid chlorides are highly susceptible to nucleophilic attack by ambient moisture, which rapidly hydrolyzes the reagent back to its unreactive carboxylic acid form[1]. Because this reagent is a hydrochloride salt, it is also highly hygroscopic. Causality & Fix: Water outcompetes your amine for the electrophilic carbonyl carbon. You must ensure a strictly anhydrous environment. Use anhydrous solvents (e.g., DCM or THF stored over molecular sieves), flame-dry your glassware, and run the reaction under an Argon or Nitrogen atmosphere. Never leave the reagent bottle open to ambient air.

    Q2: I am using 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) as a base, but my reaction stalls at <10% conversion. Why? A2: You are experiencing a stoichiometric failure due to the nature of the reagent's salt form. 3-Bromopyridine-4-carbonyl chloride hydrochloride contains an equivalent of HCl bound to the pyridine nitrogen[2]. Causality & Fix: When you add 1.2 equivalents of DIPEA, 1.0 equivalent is immediately consumed just to neutralize the pyridine-HCl salt, leaving only 0.2 equivalents to neutralize the new HCl generated during the acylation of your amine. The reaction mixture rapidly becomes acidic, protonating your nucleophilic amine and halting the reaction. You must use a minimum of 2.5 equivalents of DIPEA or Triethylamine (TEA). If your starting amine is also an HCl salt, you must increase the base to 3.5 equivalents.

    Q3: Even with excess base and anhydrous conditions, my coupling with a secondary amine is incredibly sluggish. How can I accelerate it? A3: This is a kinetic issue caused by the ortho-bromo substituent. The large bromine atom at the 3-position creates a significant steric shield around the 4-carbonyl carbon, physically blocking the trajectory of bulky secondary amines. Causality & Fix: To bypass this steric hindrance, introduce 0.1–0.2 equivalents of 4-Dimethylaminopyridine (DMAP). DMAP is a small, highly nucleophilic catalyst that easily bypasses the bromine's steric bulk to attack the acid chloride, forming a highly reactive, positively charged acylpyridinium intermediate[3]. This intermediate is significantly more electrophilic and readily reacts with hindered amines, regenerating the DMAP catalyst.

    Q4: What is the optimal order of addition to prevent the reagent from degrading or forming dark, tarry side products? A4: Never add the base directly to the neat acid chloride. The localized exothermic neutralization can cause the reagent to self-condense or degrade. Causality & Fix: Always dissolve your amine and base in the solvent first, and cool the system to 0 °C. Add the 3-Bromopyridine-4-carbonyl chloride hydrochloride portion-wise as a solid to the chilled solution. This order of operations ensures that the acid chloride is immediately intercepted by the amine/base mixture upon dissolution, controlling the exotherm and preventing degradation.

    Quantitative Optimization Matrix

    To ensure reproducibility, use the following matrix to select your reaction parameters based on your specific nucleophile.

    Nucleophile TypeBase (DIPEA) EquivalentsDMAP CatalystTemp ProfileExpected Time to >95% ConversionPrimary Risk Factor
    Primary Amine (Free base) 2.5 eqNone0 °C → RT2 - 4 hoursHydrolysis (if wet)
    Primary Amine (HCl Salt) 3.5 eqNone0 °C → RT4 - 6 hoursIncomplete neutralization
    Secondary / Hindered Amine 3.0 eq0.1 - 0.2 eq0 °C → RT12 - 16 hoursSteric stalling
    Aliphatic Alcohol (Esterification) 3.0 eq1.0 eq0 °C → RT16 - 24 hoursReversibility / Sluggish kinetics

    Validated Experimental Protocol: Standard Amide Coupling

    This protocol is designed as a self-validating system. The built-in TLC checks and specific aqueous workup steps ensure that unreacted starting materials are systematically eliminated, providing high-purity crude products.

    Materials Required:

    • 3-Bromopyridine-4-carbonyl chloride hydrochloride (1.2 eq)

    • Target Amine (1.0 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

    • Optional: DMAP (0.1 eq) for hindered amines.

    Step-by-Step Methodology:

    • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

    • Dissolution: Add the target amine (1.0 eq) to the flask, followed by anhydrous DCM to achieve a 0.1 M concentration. Add DIPEA (3.0 eq) via syringe. (If using DMAP, add 0.1 eq now).

    • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

    • Electrophile Addition: Briefly open the septum under a positive flow of Argon and add the 3-Bromopyridine-4-carbonyl chloride hydrochloride (1.2 eq) portion-wise over 5 minutes. Scientific rationale: Portion-wise addition at 0 °C prevents thermal spikes that lead to reagent decomposition.

    • Reaction Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (RT).

    • Validation Checkpoint: After 2 hours, take a 10 µL aliquot, dilute in 1 mL MeOH, and check via LC-MS or TLC. You should observe the disappearance of the amine mass/spot. If unreacted amine remains, continue stirring for an additional 2-4 hours.

    • Quench & Workup: Once complete, dilute the reaction mixture with an equal volume of DCM. Add saturated aqueous Sodium Bicarbonate (NaHCO₃) and stir vigorously for 15 minutes. Scientific rationale: The NaHCO₃ neutralizes excess acid and hydrolyzes any remaining acid chloride into the water-soluble sodium salt of 3-bromopyridine-4-carboxylic acid, effectively removing it from your organic layer.

    • Isolation: Transfer to a separatory funnel. Extract the organic layer, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

    References

    • Amide synthesis by acylation - Organic Chemistry Portal. URL:[Link]

    • The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchGate. URL:[Link]

    Sources

    Optimization

    Preventing hydrolysis of 3-Bromopyridine-4-carbonyl chloride hydrochloride during reactions

    Technical Support Center: 3-Bromopyridine-4-carbonyl chloride hydrochloride Welcome to the technical support center for 3-Bromopyridine-4-carbonyl chloride hydrochloride. This guide is designed for researchers, scientist...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: 3-Bromopyridine-4-carbonyl chloride hydrochloride

    Welcome to the technical support center for 3-Bromopyridine-4-carbonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered during its use: preventing hydrolysis. Due to its high reactivity, 3-Bromopyridine-4-carbonyl chloride hydrochloride is exceptionally sensitive to moisture, which can lead to the formation of the corresponding carboxylic acid, resulting in significantly reduced yields and product contamination. This resource provides in-depth troubleshooting advice, validated experimental protocols, and the scientific rationale behind these methodologies to ensure the integrity and success of your reactions.

    Frequently Asked Questions (FAQs)

    Q1: My reaction resulted in a low yield of my desired product, and I've isolated 3-bromo-isonicotinic acid as a major byproduct. What happened?

    A1: The presence of 3-bromo-isonicotinic acid is a definitive indicator of hydrolysis. Acyl chlorides are highly electrophilic and react readily with water in a nucleophilic acyl substitution reaction.[1][2] This contamination can occur from several sources, including atmospheric moisture, residual water in solvents, or contaminated reagents.[3] The core solution is to implement and maintain strictly anhydrous (water-free) conditions throughout your entire experimental setup and procedure.[1]

    Q2: What are the most common sources of water contamination in a standard laboratory setup?

    A2: Water can be introduced from multiple, often overlooked, sources:

    • Atmospheric Moisture: Even brief exposure of the acyl chloride or the reaction mixture to ambient air can introduce enough water for hydrolysis to occur. This is why working under an inert atmosphere is critical.[3]

    • "Anhydrous" Solvents: Solvents from previously opened bottles may have absorbed atmospheric moisture. It is best practice to use freshly opened bottles or solvents dried over appropriate desiccants (e.g., molecular sieves).

    • Glassware: Glass surfaces readily adsorb a thin film of water from the air. Standard air-drying is insufficient to remove this layer. Oven-drying at high temperatures (>120°C) for several hours or flame-drying under vacuum immediately before use is mandatory.[3]

    • Reagents: The nucleophile (e.g., amine or alcohol) or bases may contain residual water. These should be dried or purified if their anhydrous state is not guaranteed.

    Q3: How does the hydrochloride salt component affect the compound's reactivity and handling?

    A3: The hydrochloride salt means the pyridine nitrogen is protonated. This has two main consequences:

    • Increased Electron Withdrawal: The positive charge on the protonated nitrogen atom enhances the electron-withdrawing nature of the pyridine ring. This can slightly increase the electrophilicity of the carbonyl carbon, making it even more susceptible to nucleophilic attack, including by water.

    • Solubility: The salt form may alter the compound's solubility profile compared to the free base. It is crucial to select an anhydrous solvent in which both the acyl chloride hydrochloride and the nucleophile have adequate solubility.

    Q4: Is a base necessary for my acylation reaction, and which type should I use?

    A4: Yes, a base is almost always necessary for two critical reasons. First, the acylation reaction itself generates one equivalent of hydrogen chloride (HCl).[2] This HCl will protonate your nucleophile (especially if it is an amine or alcohol), converting it into its non-nucleophilic conjugate acid and stalling the reaction.[1][4] Second, if your reaction requires the pyridine nitrogen to be a free base, you would need to add a base to neutralize the hydrochloride salt.

    The choice of base is critical to prevent hydrolysis.

    Base Type Examples Suitability & Rationale
    Anhydrous Organic Bases Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA)Highly Recommended . These bases effectively scavenge HCl without introducing water, thereby preserving the acyl chloride.[3] Pyridine can also act as a nucleophilic catalyst.[5]
    Aqueous Inorganic Bases aq. NaOH, aq. K₂CO₃Unsuitable . These introduce water, which will rapidly and preferentially hydrolyze the acyl chloride, leading to complete reaction failure.[2][6]
    Nucleophilic Catalysts 4-Dimethylaminopyridine (DMAP)Recommended as an additive . Used in catalytic amounts alongside a stoichiometric base like TEA, DMAP can significantly accelerate the desired acylation, allowing it to outcompete any background hydrolysis.[6]

    Troubleshooting Guide

    Problem 1: Low Yield and Significant Carboxylic Acid Byproduct

    This is the most common failure mode and is directly caused by water contamination.

    • Inadequate Glassware Preparation:

      • Cause: Adsorbed water on flask surfaces.

      • Solution: Oven-dry all glassware (flasks, stir bars, addition funnels, condenser) at >120°C for at least 4 hours and assemble while hot, or flame-dry all pieces under high vacuum immediately before use. Allow to cool to room temperature under a stream of dry inert gas (Nitrogen or Argon).[3]

    • Compromised Inert Atmosphere:

      • Cause: Leaks in the system allowing ingress of atmospheric moisture.

      • Solution: Use well-greased ground-glass joints or high-quality threaded glassware. Maintain a positive pressure of inert gas throughout the entire reaction, including during reagent addition. A gas bubbler is a good indicator of positive pressure.

    • Contaminated Solvents or Reagents:

      • Cause: Use of non-anhydrous grade solvents or reagents.

      • Solution: Use commercially available anhydrous solvents, preferably from a freshly opened bottle sealed under nitrogen. If in doubt, dry the solvent over an appropriate desiccant (e.g., molecular sieves for DCM and THF). Ensure all other reactants are anhydrous.

    Diagram: Hydrolysis Mechanism

    Hydrolysis cluster_reaction Nucleophilic Acyl Substitution AC 3-Bromopyridine-4- carbonyl chloride TI Tetrahedral Intermediate AC->TI Attack by H₂O H2O H₂O (Water) CA 3-Bromo-isonicotinic Acid TI->CA Collapse & Cl⁻ loss HCl HCl TI->HCl Byproduct

    Caption: The hydrolysis pathway of an acyl chloride.

    Experimental Protocols

    Protocol 1: Rigorous Anhydrous Reaction Setup

    This protocol is foundational for all reactions involving 3-Bromopyridine-4-carbonyl chloride hydrochloride.

    • Glassware Preparation: Place all required glassware (round-bottom flask, magnetic stir bar, condenser, addition funnel, septa) in an oven at 150°C for a minimum of 4 hours.

    • Assembly: Immediately assemble the hot glassware in a fume hood. Quickly grease all joints (if applicable) and secure with clips.

    • Inert Atmosphere Purge: Immediately attach a gas inlet adapter connected to a dry nitrogen or argon line and a gas outlet connected to an oil bubbler. Purge the entire system with the inert gas for at least 20 minutes.

    • Cooling: Allow the glassware to cool to room temperature under a positive pressure of the inert gas.

    • Solvent Addition: Add anhydrous solvent via a dry syringe through a rubber septum.

    • Reagent Addition: All liquid reagents must be added via dry syringes. Solid reagents should be added under a strong counter-flow of inert gas.

    Protocol 2: Example Acylation of an Amine

    This protocol details the reaction of 3-Bromopyridine-4-carbonyl chloride hydrochloride with a generic primary amine (R-NH₂).

    • Setup: Prepare a 100 mL round-bottom flask according to Protocol 1 .

    • Reagent Loading:

      • Under a positive flow of argon, add the primary amine (1.0 eq) and triethylamine (TEA, 2.2 eq) to the flask. Note: Two equivalents of base are used to neutralize both the hydrochloride salt and the HCl generated during the reaction.

      • Add 30 mL of anhydrous dichloromethane (DCM) via syringe and stir to dissolve.

      • Cool the solution to 0°C using an ice-water bath.

    • Acyl Chloride Addition:

      • In a separate, dry vial, weigh out 3-Bromopyridine-4-carbonyl chloride hydrochloride (1.1 eq) under an argon blanket.

      • Dissolve it in 15 mL of anhydrous DCM.

      • Using a syringe, slowly add the acyl chloride solution dropwise to the stirred amine solution at 0°C over 20 minutes.[4]

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Workup:

      • Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution.

      • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide product.

    Diagram: Troubleshooting Workflow

    Troubleshooting start Low Product Yield? cause1 Is 3-bromo-isonicotinic acid a major byproduct? start->cause1 Yes end_note Consult further literature for substrate-specific issues. start->end_note No solution1 Hydrolysis is occurring. Implement rigorous anhydrous protocol (See Protocol 1). Check all solvents and reagents for water content. cause1->solution1 Yes cause2 Is starting material (nucleophile) unreacted? cause1->cause2 No solution1->end_note solution2 Nucleophile likely protonated. Ensure ≥2 equivalents of an anhydrous base (e.g., TEA) are used. cause2->solution2 Yes cause2->end_note No solution2->end_note

    Caption: A decision tree for troubleshooting common acylation issues.

    References

    • OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Retrieved from [Link]

    • TutorChase. (n.d.). Using Acyl Chlorides in Synthesis (12.3.6) | OCR A-Level Chemistry Notes. Retrieved from [Link]

    • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? Retrieved from [Link]

    • LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

    • Google Patents. (1949). US2480091A - Production of 3-bromopyridine and its hydrochloride.
    • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

    • Chemistry Stack Exchange. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol? Retrieved from [Link]

    • ACS Publications. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines | Organic Letters. Retrieved from [Link]

    • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
    • SYNTHESIS. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Retrieved from [Link]

    • Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides : r/Chempros. Retrieved from [Link]

    • PubChem. (2025). 3-Bromopyridine | C5H4BrN | CID 12286. Retrieved from [Link]

    • ResearchGate. (2025). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases | Request PDF. Retrieved from [Link]

    • Chem-Impex. (n.d.). 3-Bromo-4-chloropyridine. Retrieved from [Link]

    • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

    • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols? Retrieved from [Link]

    Sources

    Troubleshooting

    Overcoming challenges in the purification of products from 3-Bromopyridine-4-carbonyl chloride hydrochloride reactions

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges during the purification of downstream products (such as amides or esters) synthesized f...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges during the purification of downstream products (such as amides or esters) synthesized from 3-Bromopyridine-4-carbonyl chloride hydrochloride .

    Due to the presence of a basic pyridine nitrogen, a reactive heavy halogen (bromine), and the hydrochloride salt form of the starting material, these reactions present unique isolation and chromatographic hurdles. This guide synthesizes field-proven causality with actionable protocols to ensure high-purity recovery.

    Diagnostic Workflow: Pyridine Derivative Purification

    G Start Crude Reaction Mixture (Pyridine Product + TEA·HCl) Workup Aqueous Workup Adjust pH to 8-9 (NaHCO3) Start->Workup Quench Extract Organic Extraction (EtOAc or DCM) Workup->Extract Remove TEA·HCl into aqueous Check TLC Analysis Does product streak? Extract->Check Concentrate organic NormalSilica Standard Silica Gel (Hexane/EtOAc) Check->NormalSilica No streaking (Rf 0.2-0.4) DeactivatedSilica Deactivated Silica Gel (Add 1-3% TEA) Check->DeactivatedSilica Severe tailing (Silanol interaction) ReversePhase Reverse Phase (C18) (H2O/MeCN + 0.1% FA) Check->ReversePhase Highly polar/ Water soluble

    Diagnostic workflow for the purification of basic pyridine derivatives.

    Frequently Asked Questions (FAQs)

    Q1: Why does my amidation product streak severely on silica gel, and how can I resolve this? A: Peak tailing and streaking are ubiquitous issues when analyzing or purifying basic compounds like pyridine derivatives[1]. The primary chemical cause is the strong ion-exchange and hydrogen-bonding interaction between the basic nitrogen atom in the pyridine ring and the acidic residual silanol groups on the surface of standard silica-based stationary phases[1],[2]. This creates multiple retention mechanisms, causing the trailing edge of the peak to drag. Solution: You must chemically shield these active silanol sites. Adding a competing base, such as 1–3% triethylamine (TEA), to your mobile phase effectively blocks the silanol interaction sites, allowing your pyridine derivative to elute as a sharp, symmetrical band[1],[2].

    Q2: How do I efficiently remove the triethylammonium hydrochloride (TEA·HCl) byproduct? A: Because 3-bromopyridine-4-carbonyl chloride is supplied as a hydrochloride salt, your reaction requires at least two equivalents of a tertiary amine base (like TEA or DIPEA) to neutralize both the starting material salt and the HCl generated during amidation. This generates a massive stoichiometric excess of TEA·HCl[3]. While TEA·HCl can sometimes be painstakingly removed via silica gel chromatography[3], it is far more efficient to eliminate it during the aqueous workup. Washing the organic reaction mixture with saturated aqueous sodium bicarbonate ( NaHCO3​ ) dissolves the highly water-soluble TEA·HCl into the aqueous phase while keeping your neutral pyridine amide in the organic phase.

    Q3: I am experiencing low recovery of my product after the aqueous extraction. Where did it go? A: Your product is likely trapped in the aqueous phase due to improper pH control. Pyridine derivatives typically have a pKa​ between 5 and 6. If your aqueous quench is acidic or strictly neutral, a significant portion of the pyridine ring becomes protonated, forming a water-soluble pyridinium salt. To fix this, you must adjust the aqueous phase to a mildly basic pH (around 8–9) using a mild carbonate buffer prior to extraction. This ensures the pyridine ring is completely deprotonated (free base form), maximizing its partition coefficient into organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).

    Experimental Protocols
    Protocol 1: Optimized Aqueous Workup for Pyridine Amides

    Objective: Maximize organic recovery of the pyridine free-base while eliminating TEA·HCl.

    • Quench: Upon completion of the amidation reaction, dilute the crude mixture with an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • pH Adjustment: Slowly add saturated aqueous NaHCO3​ until the aqueous layer reaches a pH of 8.0–9.0. Causality: This neutralizes any residual acid chloride and ensures the pyridine nitrogen is deprotonated.

    • Phase Separation: Transfer to a separatory funnel. Vigorously shake and allow the layers to separate. The TEA·HCl will partition into the upper aqueous layer (if using DCM) or lower aqueous layer (if using EtOAc).

    • Extraction: Extract the aqueous layer two additional times with your chosen organic solvent to ensure full recovery of the bromopyridine derivative.

    • Drying & Concentration: Combine the organic layers, wash once with brine to remove residual water, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    Protocol 2: Deactivated Silica Gel Chromatography

    Objective: Prevent peak tailing and irreversible adsorption of basic pyridine derivatives.

    • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexanes/EtOAc or DCM/MeOH). Add Triethylamine (TEA) to achieve a final concentration of 1% to 3% (v/v). Mix thoroughly.

    • Column Packing (Slurry Method): Prepare a slurry of silica gel using the TEA-spiked low-polarity starting solvent. Pour the slurry into the column. Causality: Pre-equilibrating the silica with TEA neutralizes the acidic silanols before the sample is even loaded[1].

    • Sample Loading: Dissolve your crude product in a minimal amount of the TEA-spiked eluent and carefully load it onto the flat silica bed.

    • Elution: Run the column using the TEA-spiked mobile phase. Monitor fractions via TLC (ensure TLC plates are also run in TEA-spiked solvent to accurately reflect column Rf values).

    Data Presentation: Chromatographic Strategies Comparison
    Purification StrategyStationary PhaseMobile Phase AdditiveBest Suited ForKey Limitations
    Standard Normal Phase Untreated Silica GelNoneHighly lipophilic, non-basic impurities.Severe peak tailing for pyridines; irreversible adsorption[1].
    Deactivated Normal Phase Silica Gel1–3% Triethylamine (TEA)Moderately polar pyridine amides and esters.TEA must be removed post-purification via high vacuum or lyophilization[3].
    Reverse Phase (RPC) C18 Bonded Silica0.1% Formic Acid or Phosphate Buffer (pH 2.5-3.0)Highly polar or water-soluble pyridine derivatives.Low pH can cause degradation of sensitive amides; requires lyophilization to remove water[1],[2].
    Basic Alumina Aluminum Oxide (Basic)NoneAcid-sensitive compounds.Lower resolution compared to silica; unpredictable retention times.
    References
    • Phenomenex. "Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP." Available at: [Link]

    • National Institutes of Health (PMC). "The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note." Available at:[Link]

    Sources

    Optimization

    Methods to minimize racemization when using chiral amines with 3-Bromopyridine-4-carbonyl chloride hydrochloride

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the acylation of sensitive chiral amines (such as α-amino acid esters or benzylic amin...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the acylation of sensitive chiral amines (such as α-amino acid esters or benzylic amines) using highly reactive but sterically hindered acylating agents.

    Using 3-Bromopyridine-4-carbonyl chloride hydrochloride presents a unique "perfect storm" for the loss of stereochemical integrity. This guide dissects the mechanistic pitfalls of this specific reaction and provides field-proven, self-validating protocols to preserve the enantiomeric purity of your compounds.

    Mechanistic Insights: The Causality of Racemization

    To solve the problem, we must first understand the causality behind the experimental failure. Coupling a chiral amine with 3-Bromopyridine-4-carbonyl chloride hydrochloride exacerbates racemization due to three intersecting factors:

    • The Hydrochloride Salt Penalty: Because the acid chloride is supplied as an HCl salt, the reaction requires at least two equivalents of base—one to liberate the reactive acid chloride, and another to scavenge the HCl generated during amide bond formation.

    • Severe Steric Hindrance: The bulky bromine atom at the 3-position of the pyridine ring severely restricts the trajectory of nucleophilic attack. This drastically reduces the acylation rate, leaving the chiral amine exposed to the basic reaction environment for extended periods.

    • Base-Catalyzed Direct Enolization: Prolonged exposure to strong, unhindered organic bases (like Triethylamine) triggers the direct abstraction of the α-proton from the chiral amine or the newly formed chiral amide. This forms a planar, achiral enolate intermediate. Subsequent reprotonation occurs non-stereoselectively, yielding an undesired racemic mixture 1, [[2]]().

    RacemizationMechanism A Chiral Amine (e.g., L-Amino Ester) C Chiral Amide (Desired L-Enantiomer) A->C Acylation (Slow) B 3-Bromo-4-pyridinecarbonyl Chloride HCl B->C D Achiral Enolate Intermediate C->D α-Proton Abstraction (Prolonged basic exposure) E Racemic Amide (D/L Mixture) D->E Non-stereoselective Reprotonation Base Excess Organic Base (TEA / DIPEA) Base->D Catalyzes enolization

    Caption: Base-catalyzed enolization pathway leading to chiral amine racemization during slow acylation.

    Troubleshooting FAQs

    Q1: I typically use DIPEA for my peptide couplings. Why is it failing here? While N,N-Diisopropylethylamine (DIPEA) is sterically hindered, its high basicity (pKa ~10.5) is sufficient to deprotonate the α-carbon of sensitive chiral amines over the prolonged reaction times required for the sterically hindered 3-bromopyridine-4-carbonyl chloride. Switching to a weaker, highly hindered base like 2,4,6-collidine (pKa 7.43) suppresses this direct enolization pathway, producing significantly less racemization 3, 4.

    Q2: Can I use DMAP to accelerate the acylation and reduce base exposure time? Using DMAP (4-Dimethylaminopyridine) with chiral amines is a double-edged sword. While it forms a highly reactive N-acylpyridinium intermediate that accelerates the reaction, DMAP is also a potent nucleophilic base that can actively catalyze the formation of ketenes or directly abstract α-protons. Avoid DMAP if stereochemical retention is your primary goal.

    Q3: What is the most robust method to prevent racemization entirely? The Schotten-Baumann biphasic protocol is the gold standard for this specific substrate 5. By using an aqueous inorganic base (e.g., NaHCO₃) alongside an immiscible organic solvent (like DCM), the chiral amine is kept in the organic phase, physically separated from the bulk base. The HCl generated is continuously neutralized at the interface, driving the reaction forward without subjecting the chiral center to strong organic bases [[6]]().

    Quantitative Data Summary: Base Selection Matrix
    BasepKa (Conjugate Acid)Steric HindranceRelative Acylation RateRacemization RiskRecommended Application
    Triethylamine (TEA) 10.75LowFastHighNot recommended for chiral amines.
    DIPEA 10.50HighModerateModerate-HighUse with extreme caution; monitor closely.
    N-Methylmorpholine (NMM) 7.38LowModerateLowGood alternative for general homogeneous use.
    2,4,6-Collidine (TMP) 7.43Very HighSlowVery LowHighly recommended for sensitive substrates.
    NaHCO₃ (Aq. Biphasic) 6.30N/AModerateVery LowGold Standard (Schotten-Baumann protocol).
    Validated Experimental Protocols

    To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoints.

    Protocol A: Homogeneous Acylation using 2,4,6-Collidine

    Best for water-sensitive substrates or when biphasic conditions cause emulsion issues.

    • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the chiral amine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

    • Base Addition: Add 2,4,6-collidine (2.5 eq). Causality note: 2.5 equivalents are required to neutralize the HCl salt of the acid chloride, the generated HCl from coupling, and maintain a slight excess without risking enolization.

    • Cooling & Activation: Cool the mixture to 0 °C using an ice bath. Slowly add 3-Bromopyridine-4-carbonyl chloride hydrochloride (1.1 eq) in small portions over 15 minutes to prevent localized exothermic spikes.

    • Self-Validation Checkpoint 1 (Conversion): After 2 hours at 0 °C, withdraw a 10 µL aliquot, quench in methanol, and analyze via TLC (Ninhydrin stain). The primary amine spot should be completely consumed. If unreacted amine remains, allow the reaction to slowly warm to room temperature for an additional 2 hours.

    • Self-Validation Checkpoint 2 (Stereointegrity): Withdraw another aliquot, dilute in mobile phase, and run a rapid Chiral HPLC assay against a known racemic standard. You should observe >98% enantiomeric excess (ee).

    • Workup: Quench with 10% aqueous citric acid to remove excess collidine and unreacted amine. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

    Protocol B: Biphasic Schotten-Baumann Acylation

    Best for maximizing enantiomeric excess and simplifying purification.

    • Biphasic Setup: Dissolve the chiral amine (1.0 eq) in DCM (0.2 M). Add an equal volume of saturated aqueous NaHCO₃ solution. Stir vigorously to create a fine emulsion.

    • Addition: Cool the biphasic mixture to 0 °C. Dissolve 3-Bromopyridine-4-carbonyl chloride hydrochloride (1.2 eq) in a minimal amount of DCM and add it dropwise to the vigorously stirring mixture over 30 minutes. Causality note: Vigorous stirring is critical to maximize the interfacial surface area, ensuring immediate neutralization of HCl in the aqueous phase while keeping the organic phase neutral.

    • Self-Validation Checkpoint 1 (pH Monitoring): Periodically check the pH of the aqueous layer using pH paper. It must remain mildly basic (pH ~8). If it drops, add more saturated NaHCO₃.

    • Phase Separation: Once TLC confirms the consumption of the amine (typically 1-3 hours), transfer the mixture to a separatory funnel. Separate the organic layer.

    • Workup: Wash the organic layer sequentially with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

    Sources

    Troubleshooting

    Investigating the impact of different bases on the reactivity of 3-Bromopyridine-4-carbonyl chloride hydrochloride

    Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with 3-Bromopyridine-4-carbonyl chloride hydrochloride .

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with 3-Bromopyridine-4-carbonyl chloride hydrochloride .

    Due to the unique structural features of this building block—specifically, the basic pyridine nitrogen (formulated as an HCl salt), the highly electrophilic acid chloride, and the significant steric hindrance imparted by the adjacent 3-bromo substituent—selecting the appropriate base is the most critical variable for successful amidation and esterification workflows.

    Diagnostic Base Selection Workflow

    The choice of base dictates the reaction pathway, the rate of conversion, and the suppression of side reactions. Use the diagnostic decision tree below to match your nucleophile and reaction environment to the optimal base system.

    Fig 1: Decision matrix for selecting the optimal base system based on nucleophile sterics and phase conditions.

    Frequently Asked Questions (Troubleshooting)

    Q1: Why does my amidation stall at 50% conversion when using 1.0 to 1.5 equivalents of Triethylamine (TEA) or DIPEA? A: This is a stoichiometric failure caused by the salt formulation of the reagent. 3-Bromopyridine-4-carbonyl chloride is supplied as a hydrochloride salt to protect the basic pyridine ring from self-condensation[1]. You require exactly 1.0 equivalent of base purely to free-base the pyridine ring, and a second 1.0 equivalent to neutralize the HCl generated during the aminolysis of the acid chloride. Therefore, a minimum of 2.0 equivalents is required just to reach theoretical completion. We recommend 2.5 to 3.0 equivalents of a non-nucleophilic base like DIPEA to drive the reaction kinetically[2].

    Q2: The 3-bromo group makes the carbonyl highly sterically hindered. How can I improve coupling yields with secondary or bulky amines? A: You must shift from simple Brønsted base neutralization to nucleophilic catalysis . By adding 4-Dimethylaminopyridine (DMAP) (0.1 to 1.0 eq), the DMAP rapidly attacks the sterically hindered acid chloride to form a highly reactive N-acylpyridinium intermediate[3]. This intermediate is significantly more electrophilic than the parent acid chloride and projects the acyl group away from the steric bulk of the 3-bromo substituent, facilitating rapid attack by the hindered amine[4].

    Q3: Can I use aqueous conditions to couple this highly reactive acid chloride? A: Yes, via the Schotten-Baumann method . By utilizing a biphasic system (e.g., Dichloromethane and Water) with a water-soluble inorganic base like K₂CO₃ or NaOH, the acid chloride remains in the organic phase while the base neutralizes the aqueous phase[2]. This compartmentalization minimizes direct contact between the acid chloride and the base, reducing base-catalyzed hydrolysis while efficiently driving the amidation of water-soluble amines or amino acids[5].

    Quantitative Base Comparison

    To ensure self-validating experimental design, refer to the physicochemical properties of the recommended bases below. The choice between TEA and DIPEA often comes down to steric bulk; DIPEA is preferred for this substrate to prevent any competitive nucleophilic attack by the base itself[2].

    BaseTypeAqueous pKₐNucleophilicityRecommended Eq.Primary Mechanistic Role
    DIPEA Organic (Tertiary Amine)10.1Very Low2.5 - 3.0Brønsted base; neutralizes the HCl salt and reaction byproduct.
    TEA Organic (Tertiary Amine)10.75Low2.5 - 3.0Brønsted base; cost-effective alternative to DIPEA.
    DMAP Organic (Pyridine Deriv.)9.7Very High0.1 - 1.0Nucleophilic catalyst; forms highly reactive N-acylpyridinium.
    K₂CO₃ Inorganic (Carbonate)~10.3Low2.5 - 3.0Brønsted base for biphasic Schotten-Baumann conditions.

    Mechanistic Pathway: DMAP Catalysis

    Understanding the causality behind DMAP's acceleration is critical. The diagram below illustrates how DMAP bypasses the steric hindrance of the 3-bromo group.

    DMAPMechanism A 3-Bromo-4-carbonyl chloride C N-Acylpyridinium Intermediate A->C + DMAP - Cl⁻ B DMAP (Nucleophilic Catalyst) B->C E Amide Product + Regenerated DMAP C->E + R-NH2 - H⁺ D Amine Nucleophile (R-NH2) D->E

    Fig 2: DMAP-catalyzed N-acylpyridinium formation overcoming steric hindrance for rapid aminolysis.

    Self-Validating Experimental Protocols

    The following methodologies are field-proven systems designed to isolate variables and ensure reproducible reactivity with 3-Bromopyridine-4-carbonyl chloride hydrochloride.

    Protocol A: Homogeneous Amidation (DIPEA + DMAP Catalysis)

    Best for: Sterically hindered amines, secondary amines, and strictly anhydrous requirements.

    • Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the amine nucleophile (1.0 eq) and DIPEA (3.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

    • Catalyst Addition: Add DMAP (0.1 eq for primary amines; up to 1.0 eq for highly hindered secondary amines) to the solution[3].

    • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents exothermic degradation and minimizes competitive hydrolysis from trace moisture.

    • Acylation: Add 3-Bromopyridine-4-carbonyl chloride hydrochloride (1.1 eq) portion-wise over 10 minutes.

    • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours, monitoring conversion via LCMS or TLC.

    • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl (to remove DMAP and excess DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Protocol B: Biphasic Schotten-Baumann Amidation

    Best for: Water-soluble amines, amino acids, and scaling up without expensive organic bases.

    • Aqueous Phase Preparation: Dissolve K₂CO₃ (3.0 eq) in distilled water. If using an amino acid, dissolve the amino acid (1.0 eq) directly into this alkaline aqueous solution[5].

    • Organic Phase Preparation: Suspend 3-Bromopyridine-4-carbonyl chloride hydrochloride (1.1 eq) in a separate volume of DCM.

    • Biphasic Mixing: Cool the aqueous solution to 0 °C. Vigorously stir the aqueous layer (using a high-speed magnetic stirrer or mechanical stirrer) and add the DCM suspension dropwise. Causality: High shear mixing is required to maximize the interfacial surface area where the reaction occurs, preventing the acid chloride from hydrolyzing before it can react with the amine[2].

    • Propagation: Stir vigorously at 0 °C to room temperature for 1–2 hours.

    • Workup: Separate the layers. If the product is in the organic layer, wash with brine, dry, and concentrate. If the product is a carboxylic acid (e.g., from an amino acid coupling), acidify the aqueous layer to pH 2-3 using 1M HCl to precipitate the product, then filter or extract with Ethyl Acetate.

    References

    • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

    • Proceedings of the National Academy of Sciences (PNAS). Proximity-driven acceleration of challenging solid-phase peptide couplings. Retrieved from[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Reactivity Analysis for Amide Bond Formation: 3-Bromopyridine-4-carbonyl chloride vs. HATU and HOBt

    Introduction: The Critical Choice in Amide Synthesis The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and appearing in a vast array of pharmacologically...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Critical Choice in Amide Synthesis

    The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and appearing in a vast array of pharmacologically active molecules.[1] The synthesis of amides, typically through the condensation of a carboxylic acid and an amine, is a thermodynamically favorable but kinetically slow process that requires activation of the carboxylic acid.[2] The choice of activation strategy is paramount, directly influencing reaction efficiency, yield, purity, and the preservation of stereochemical integrity, especially in complex molecular scaffolds.

    This guide provides an in-depth, objective comparison of three distinct and widely employed approaches to amide bond formation:

    • The Acyl Chloride Method: Represented by 3-Bromopyridine-4-carbonyl chloride hydrochloride , a highly reactive electrophile.

    • The Uronium Salt Method: Featuring HATU , a modern, highly efficient coupling reagent known for its speed and ability to suppress racemization.[2][3][4]

    • The Carbodiimide/Additive Method: Utilizing a carbodiimide activator like EDC in conjunction with the classic additive HOBt .[1][5]

    We will dissect the mechanistic underpinnings, practical advantages, and limitations of each system, supported by experimental protocols and data to empower researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic challenges.

    Part 1: Reagent Profiles and Mechanisms of Action

    A fundamental understanding of how each reagent activates the carboxylic acid and facilitates aminolysis is crucial for optimizing reaction conditions and troubleshooting outcomes.

    3-Bromopyridine-4-carbonyl chloride hydrochloride: The Direct and Potent Electrophile

    Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as powerful acylating agents.[6][7] Their high reactivity stems from the potent inductive effect of the chlorine and oxygen atoms, which renders the carbonyl carbon intensely electrophilic, and the fact that the chloride ion is an excellent leaving group.[6]

    Mechanism: Nucleophilic Acyl Substitution The reaction with an amine (aminolysis) is a direct and often vigorous process proceeding through a nucleophilic addition-elimination pathway.[8] The amine's lone pair of electrons attacks the carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the stable amide bond.[8]

    Due to the formation of hydrochloric acid (HCl) as a byproduct, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) is required to neutralize the acid and prevent protonation of the reacting amine.[8][9][10] The hydrochloride salt form of the title compound enhances its stability and handling as a solid, but it will still readily react upon dissolution.

    Caption: Nucleophilic acyl substitution mechanism for acyl chlorides.

    HATU: The Modern Standard for High-Efficiency Coupling

    HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a uronium/aminium salt-based coupling reagent derived from 1-hydroxy-7-azabenzotriazole (HOAt). It is renowned for its high reactivity, rapid reaction times, and exceptional ability to suppress racemization, making it a preferred choice for challenging couplings, including those involving sterically hindered amino acids.[2][3][4]

    Mechanism: Formation of a Highly Reactive OAt-Active Ester The HATU-mediated coupling proceeds via a multi-step, in-situ activation process:

    • Deprotonation: A non-nucleophilic base (typically DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.

    • Activation: The carboxylate attacks the electron-deficient carbon of the HATU reagent.

    • Active Ester Formation: This leads to the formation of a highly reactive OAt-active ester intermediate, releasing tetramethylurea as a byproduct.[2][11] The nitrogen atom at the 7-position of the HOAt ring is believed to accelerate the subsequent coupling step through anchimeric assistance.[12]

    • Aminolysis: The amine nucleophile attacks the activated OAt-ester to form the desired amide bond, regenerating HOAt.

    G cluster_1 HATU-Mediated Amide Coupling CarboxylicAcid R-COOH Carboxylic Acid Carboxylate R-COO⁻ Carboxylate CarboxylicAcid->Carboxylate + Base (DIPEA) OAtEster OAt-Active Ester Carboxylate->OAtEster + HATU HATU HATU Amide Amide Product OAtEster->Amide + Amine Byproducts Tetramethylurea + HOAt OAtEster->Byproducts releases Amine R'-NH₂ Amine

    Caption: Activation workflow for HATU-mediated amide synthesis.

    HOBt: The Classic Racemization Suppressor

    1-Hydroxybenzotriazole (HOBt) is not a standalone coupling reagent but rather a crucial additive used in conjunction with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Its primary role is to act as a nucleophilic trap, converting a highly reactive and unstable intermediate into a more stable and selective acylating agent, thereby minimizing side reactions and, most importantly, suppressing racemization.[5][13][14]

    Mechanism: Interception of the O-Acylisourea Intermediate

    • Initial Activation: The carboxylic acid first reacts with the carbodiimide (e.g., EDC) to form a highly unstable O-acylisourea intermediate.

    • HOBt Interception: This unstable intermediate is prone to racemization and can rearrange into an unreactive N-acylurea byproduct. HOBt rapidly intercepts the O-acylisourea to form a more stable HOBt-active ester.[2][13][15]

    • Aminolysis: The amine then reacts with the HOBt-ester, which is sufficiently reactive to form the amide bond but stable enough to prevent racemization.[2][15]

    G cluster_2 EDC/HOBt-Mediated Amide Coupling CarboxylicAcid R-COOH Carboxylic Acid O_Acylisourea O-Acylisourea (Unstable Intermediate) CarboxylicAcid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester (Stable Intermediate) O_Acylisourea->HOBt_Ester + HOBt (Interception) Byproduct EDC-Urea O_Acylisourea->Byproduct forms HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine R'-NH₂ Amine

    Caption: Activation and interception pathway for EDC/HOBt coupling.

    Part 2: Head-to-Head Reactivity and Performance Comparison

    The optimal choice of reagent depends on a careful balance of reactivity, substrate tolerance, side reaction control, and operational considerations.

    Feature3-Bromopyridine-4-carbonyl chlorideHATU / BaseEDC / HOBt
    Reactivity Very High: Reaction is often instantaneous, even at 0 °C.[8]High: Very fast reaction times, typically 30 min to 4 hours at room temperature.Moderate: Slower than acyl chlorides or HATU; may require several hours to overnight.[5]
    Substrate Scope Excellent for unreactive/electron-deficient amines due to high electrophilicity. May be too reactive for complex molecules with sensitive functional groups.Excellent: Considered the gold standard for sterically hindered substrates and difficult couplings where other methods fail.[3][4]Good: A versatile workhorse for a wide range of standard couplings. May struggle with highly hindered substrates.[1]
    Racemization Control Poor to Moderate: High reactivity and potential for HCl-mediated enolization can lead to significant racemization of chiral carboxylic acids.Excellent: The HOAt-derived active ester is highly effective at preventing racemization, even in sensitive cases.[4]Good: The primary function of HOBt is to suppress racemization by forming the stable HOBt-ester intermediate.[5][13]
    Side Reactions Hydrolysis: Highly sensitive to moisture, leading to the formation of the corresponding carboxylic acid.[6][8]Guanidinylation: Excess HATU can react with the amine nucleophile, forming a guanidinium byproduct. Pre-activation or careful stoichiometry is recommended.[12][16]N-Acylurea Formation: If the O-acylisourea intermediate is not efficiently trapped by HOBt, it can rearrange to an unreactive N-acylurea byproduct.
    Byproduct Management Simple: Byproduct is an amine hydrochloride salt (e.g., DIPEA·HCl), which is often removed by a simple aqueous wash.[8]Simple: Tetramethylurea byproduct is highly water-soluble and easily removed during aqueous workup.[16]Variable: EDC gives a water-soluble urea. If DCC is used, the dicyclohexylurea (DCU) byproduct is insoluble and must be removed by filtration.[5]
    Operational Simplicity Simple mix-and-stir procedure. Requires anhydrous conditions and careful handling due to reactivity and corrosive HCl byproduct.[8]Very simple one-pot procedure. Reagents are stable solids.Simple one-pot procedure. Anhydrous HOBt is an energetic material and requires careful handling; hydrated forms are safer.[13]

    Part 3: Experimental Design and Protocols

    The following protocols are representative examples for a standard amide coupling. Researchers should always optimize conditions for their specific substrates.

    Protocol 1: Amide Synthesis via 3-Bromopyridine-4-carbonyl chloride

    This protocol emphasizes the need for anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride.

    Materials:

    • 3-Bromopyridine-4-carbonyl chloride hydrochloride (1.0 equiv)

    • Amine (1.1 equiv)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line

    Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 equiv) and dissolve in anhydrous DCM.

    • Add DIPEA (2.2 equiv) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate flask, suspend 3-Bromopyridine-4-carbonyl chloride hydrochloride (1.0 equiv) in a small amount of anhydrous DCM.

    • Add the acyl chloride suspension dropwise to the cold amine solution over 10-15 minutes. The reaction can be highly exothermic.[8]

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-3 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with water, 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and finally with brine.[8]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

    Protocol 2: HATU-Mediated Amide Synthesis

    This protocol demonstrates a pre-activation step, which is best practice to prevent guanidinylation of the amine.

    Materials:

    • Carboxylic Acid (1.0 equiv)

    • Amine (1.1 equiv)

    • HATU (1.05 equiv)

    • DIPEA (2.5 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer

    Procedure:

    • To a round-bottom flask, add the carboxylic acid (1.0 equiv), HATU (1.05 equiv), and anhydrous DMF.

    • Add DIPEA (2.5 equiv) to the mixture.

    • Stir the solution at room temperature for 15-20 minutes to allow for pre-activation (formation of the OAt-ester).[17]

    • Add the amine (1.1 equiv) to the reaction mixture.

    • Stir at room temperature for 1-4 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer multiple times with 10% aqueous LiCl or water to remove DMF and byproducts. Then, wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    Protocol 3: EDC/HOBt-Mediated Amide Synthesis

    A classic, cost-effective protocol suitable for many standard applications.

    Materials:

    • Carboxylic Acid (1.0 equiv)

    • Amine (1.1 equiv)

    • EDC·HCl (1.2 equiv)

    • HOBt·H₂O (1.2 equiv) (hydrated form is safer)

    • Anhydrous DMF or DCM

    • Round-bottom flask, magnetic stirrer, ice bath

    Procedure:

    • To a round-bottom flask, add the carboxylic acid (1.0 equiv), amine (1.1 equiv), and HOBt·H₂O (1.2 equiv).[2]

    • Dissolve the components in anhydrous DMF or DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. If the amine is provided as a hydrochloride salt, an additional equivalent of a non-nucleophilic base (e.g., DIPEA) is required.[2]

    • Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Workup: Dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product as required.

    Part 4: Conclusion and Strategic Recommendations

    The selection of an amide coupling strategy is not a one-size-fits-all decision. A logical, data-driven approach based on the specific requirements of the synthesis is essential for success.

    G Start Start: Need to form an Amide Bond Q_Racemization Is Racemization a Major Concern? Start->Q_Racemization Q_Substrate Is the Substrate Sterically Hindered or Unreactive? Q_Racemization->Q_Substrate Yes Use_AcylChloride Use Acyl Chloride (e.g., 3-Bromopyridine-4-carbonyl chloride) Q_Racemization->Use_AcylChloride No Q_Cost Is Cost the Primary Constraint? Q_Substrate->Q_Cost No Use_HATU Use HATU Q_Substrate->Use_HATU Yes Q_Cost->Use_HATU No (Prioritize Yield/Purity) Use_EDC_HOBt Use EDC/HOBt Q_Cost->Use_EDC_HOBt Yes

    Sources

    Comparative

    Validating the Synthesis of Known Bioactive Molecules Using 3-Bromopyridine-4-carbonyl chloride hydrochloride: A Technical Comparison Guide

    Introduction: The Strategic Value of the 3-Bromopyridine-4-carboxamide Scaffold In modern drug discovery, the 3-bromopyridine-4-carboxamide motif is a privileged pharmacophore and a critical intermediate. It is prominent...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Value of the 3-Bromopyridine-4-carboxamide Scaffold

    In modern drug discovery, the 3-bromopyridine-4-carboxamide motif is a privileged pharmacophore and a critical intermediate. It is prominently featured in the synthesis of highly targeted therapeutics, including ubiquitin-specific protease 1 (USP1) inhibitors[1], DNA polymerase theta (Polθ) inhibitors[2], and tankyrase inhibitors[3]. The strategic value of this scaffold lies in its dual functionality: the carboxamide linkage provides essential hydrogen-bonding interactions within kinase ATP-binding pockets, while the 3-bromo substituent serves as an orthogonal, highly reactive handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to build complex biaryl systems.

    However, synthesizing this primary carboxamide linkage efficiently is a persistent bottleneck. This guide objectively compares two primary synthetic routes: utilizing the pre-activated 3-Bromopyridine-4-carbonyl chloride hydrochloride [4] versus the traditional in-situ activation of 3-Bromopyridine-4-carboxylic acid using coupling reagents like EDCI and HOBt.

    The Chemical Logic: Causality Behind Reagent Selection

    As an application scientist, choosing between a pre-activated acyl chloride and a free carboxylic acid requires balancing reactivity, atom economy, and purification demands.

    Route A: The Pre-Activated Acyl Chloride Hydrochloride Acyl chlorides are inherently highly reactive electrophiles. By supplying 3-bromopyridine-4-carbonyl chloride as a hydrochloride salt[4], the shelf-life and stability against atmospheric moisture are significantly improved compared to the free base acyl chloride. When introduced to an amine in the presence of a non-nucleophilic base (like Triethylamine or DIPEA), the base serves a dual purpose: it liberates the free pyridine and neutralizes the HCl generated during amidation. This route bypasses the need for stoichiometric, expensive coupling reagents and drives the reaction to completion rapidly.

    Route B: In-situ Activation (EDCI/HOBt) The traditional route uses the free 3-bromopyridine-4-carboxylic acid. Because the carboxylic acid is a poor electrophile, it must be activated in situ. EDCI forms an unstable O-acylisourea intermediate, which is then trapped by HOBt to form a stable, yet reactive, active ester[1]. While this method is milder and tolerates trace moisture, it generates water-soluble urea byproducts that require rigorous aqueous extraction to remove, and the reaction kinetics are significantly slower (often requiring overnight stirring).

    Workflow cluster_A Route A: Acyl Chloride (Pre-activated) cluster_B Route B: Carboxylic Acid (In-situ) Start Amine + Pyridine Core A1 Add 3-Bromo-4-carbonyl chloride HCl + Base Start->A1 B1 Add 3-Bromo-4-carboxylic acid + EDCI + HOBt + Base Start->B1 A2 Stir 1-2 hours at RT A1->A2 A3 Aqueous Wash (No urea byproducts) A2->A3 Target 3-Bromopyridine-4-carboxamide (Bioactive Intermediate) A3->Target B2 Stir 16 hours at RT B1->B2 B3 Complex Extraction (Remove EDCI/urea) B2->B3 B3->Target

    Figure 1: Comparative workflow of amidation using pre-activated acyl chloride vs. in-situ activation.

    Quantitative Performance Comparison

    The following table summarizes the quantitative data and operational metrics for both methodologies, derived from standard medicinal chemistry workflows and patent literature[1].

    Performance MetricRoute A: Acyl Chloride HClRoute B: Carboxylic Acid + EDCI/HOBt
    Activation State Pre-activatedIn-situ activation
    Typical Reaction Time 1 - 2 hours16 - 24 hours
    Atom Economy High (HCl is the only byproduct)Low (Generates stoichiometric urea)
    Moisture Sensitivity High (Requires anhydrous DCM/THF)Low to Moderate
    Purification Demand Low (Simple aqueous wash)High (Complex extraction for HOBt/urea)
    Average Yield 90% - 98%75% - 97%

    Experimental Protocols: Self-Validating Systems

    To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. The pyridine core is highly UV-active, making Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) at 254 nm highly reliable for real-time validation.

    Protocol A: Synthesis via 3-Bromopyridine-4-carbonyl chloride hydrochloride

    Objective: Rapid, high-yield amidation with minimal purification.

    • Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

    • Dissolution: Dissolve the target amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

    • Activation: Cool the mixture to 0 °C using an ice bath. Portion-wise, add 3-Bromopyridine-4-carbonyl chloride hydrochloride (1.1 equiv)[4] to control the exothermic acylation.

    • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1 to 2 hours.

    • Self-Validation Check: Sample 10 µL of the reaction mixture, dilute in HPLC-grade Acetonitrile, and inject into the LCMS. Validation is confirmed when the UV 254 nm trace shows complete consumption of the amine and the emergence of the M+H peak corresponding to the desired amide.

    • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product is typically >95% pure without column chromatography.

    Protocol B: Synthesis via 3-Bromopyridine-4-carboxylic acid (EDCI/HOBt)

    Objective: Mild amidation for highly moisture-sensitive or complex amines[1].

    • Dissolution: In a round-bottom flask, suspend 3-bromopyridine-4-carboxylic acid (1.0 equiv), EDCI hydrochloride (1.2 equiv), and HOBt (1.2 equiv) in DCM (0.2 M).

    • Amine Addition: Add the target amine (1.1 equiv) followed by Triethylamine (TEA) (4.0 equiv).

    • Propagation: Stir the mixture at room temperature for 16 hours.

    • Self-Validation Check: Perform TLC (Eluent: 5% MeOH in DCM). The disappearance of the baseline carboxylic acid spot and the formation of a new UV-active spot indicates success.

    • Workup: Dilute with additional DCM. Wash sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid and HOBt), and water (to remove the EDCI-urea byproduct). Dry and concentrate.

    Downstream Application: Unlocking Bioactive Space

    Once the 3-bromopyridine-4-carboxamide intermediate is validated, the 3-bromo position serves as the critical junction for building the final drug candidate. Utilizing Suzuki-Miyaura cross-coupling, researchers can append diverse aryl or heteroaryl boronic acids to the pyridine core. This specific transformation is heavily cited in the synthesis of Polθ inhibitors[2] and Tankyrase inhibitors[3], where the resulting biaryl system fits precisely into the hydrophobic pockets of the target kinases.

    Downstream Intermediate 3-Bromopyridine-4-carboxamide (Stable Intermediate) Suzuki Suzuki-Miyaura Cross-Coupling (Pd catalyst, Aryl Boronic Acid) Intermediate->Suzuki Targets 3-Bromo site Target Biaryl/Heteroaryl-Pyridine Bioactive Scaffold Suzuki->Target Kinase Kinase Inhibition (e.g., USP1, Polθ, Tankyrase) Target->Kinase Pharmacophore binding

    Figure 2: Downstream Suzuki-Miyaura coupling of the 3-bromo intermediate to form kinase inhibitors.

    References

    • PubChemLite - 3-bromopyridine-4-carbonyl chloride hydrochloride Source: PubChem / uni.lu 4

    • WO2024236528A1 - Small molecule inhibitors of ubiquitin specific protease 1 (usp1) and uses thereof Source: Google Patents1

    • WO2020243459A1 - Thiadiazolyl derivatives as dna polymerase theta inhibitors Source: Google Patents 2

    • WO2014087165A1 - Tankyrase inhibitors Source: Google Patents 3

    Sources

    Validation

    A Senior Application Scientist's Guide to Amide Bond Formation: A Comparative Review of Patents Utilizing 3-Bromopyridine-4-carbonyl chloride hydrochloride and its Alternatives

    For researchers, scientists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of synthetic chemistry. The 3-bromopyridine-4-carboxamide moiety is a key structura...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of synthetic chemistry. The 3-bromopyridine-4-carboxamide moiety is a key structural feature in numerous patented pharmacologically active molecules, particularly in the realm of kinase inhibitors. This guide provides an in-depth technical comparison of the methods used to construct this critical functional group, with a focus on the utility of 3-Bromopyridine-4-carbonyl chloride hydrochloride and its synthetic equivalents. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, validated protocols.

    Introduction: The Significance of the 3-Bromo-4-pyridinecarboxamide Scaffold

    The pyridine ring, an essential heterocycle in medicinal chemistry, offers a unique combination of electronic properties and hydrogen bonding capabilities. The introduction of a bromine atom at the 3-position and a carboxamide at the 4-position creates a versatile building block. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the carboxamide group is crucial for establishing key interactions with biological targets. A prime example of its application is in the synthesis of analogues of Sorafenib, an oral multikinase inhibitor used in cancer therapy.[1][2][3]

    This guide will compare the primary methods for the synthesis of 3-bromo-4-pyridinecarboxamides, providing both the tactical "how" and the strategic "why" for each approach.

    Method 1: The Acyl Chloride Approach - Direct and Forceful

    The most direct method for forming an amide bond is the reaction of a highly reactive acyl chloride with an amine. In this case, 3-Bromopyridine-4-carbonyl chloride hydrochloride is the key reagent.

    The Chemistry at Play

    The conversion of a carboxylic acid, such as 3-bromo-isonicotinic acid, to its corresponding acyl chloride is a classic activation strategy. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this transformation. The resulting acyl chloride is a potent electrophile, readily attacked by the nucleophilic amine. The hydrochloride salt form of the acyl chloride is often isolated to improve stability and handling. The reaction proceeds via a nucleophilic acyl substitution mechanism.

    Acyl Chloride Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Amide Formation Carboxylic_Acid 3-Bromo-isonicotinic Acid Acyl_Chloride 3-Bromopyridine-4-carbonyl chloride hydrochloride Carboxylic_Acid->Acyl_Chloride Thionyl Chloride Thionyl_Chloride SOCl₂ Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Amine R-NH₂ Amine->Tetrahedral_Intermediate Amide 3-Bromo-4-pyridinecarboxamide Tetrahedral_Intermediate->Amide Elimination of HCl

    Caption: Mechanism of amide formation via the acyl chloride method.

    Patented Applications

    While patents for complex drug molecules rarely detail the synthesis of every intermediate, the presence of the 3-bromo-4-pyridinecarboxamide substructure in numerous kinase inhibitor patents strongly implies the use of this efficient synthetic route. For instance, the synthesis of various substituted pyridazine and pyridine carboxamide compounds as kinase inhibitors often involves the coupling of a pyridine carboxylic acid with an amine, where the acyl chloride method is a highly probable strategy.[4][5]

    Experimental Protocol: Synthesis of N-phenyl-3-bromopyridine-4-carboxamide via the Acyl Chloride Method

    Materials:

    • 3-Bromo-isonicotinic acid

    • Thionyl chloride (SOCl₂)

    • Aniline

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    • Activation: To a solution of 3-bromo-isonicotinic acid (1.0 eq) in anhydrous DCM (10 volumes) under a nitrogen atmosphere, add a catalytic amount of DMF. Cool the mixture to 0 °C and slowly add thionyl chloride (1.2 eq). Allow the reaction to warm to room temperature and then reflux for 2 hours.

    • Isolation of Acyl Chloride (Optional but Recommended): Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-Bromopyridine-4-carbonyl chloride hydrochloride can be used directly or purified.

    • Amidation: Dissolve the crude acyl chloride in anhydrous DCM (10 volumes) and cool to 0 °C. In a separate flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (5 volumes). Add the aniline solution dropwise to the acyl chloride solution.

    • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC).

    • Work-up: Upon completion, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

    Method 2: The Coupling Reagent Approach - Milder and More Versatile

    For sensitive substrates or in cases where the high reactivity of acyl chlorides is problematic, a wide array of coupling reagents have been developed to facilitate amide bond formation directly from the carboxylic acid.

    The Chemistry at Play

    Coupling reagents activate the carboxylic acid in situ to form a reactive intermediate, such as an active ester or an O-acylisourea, which is then readily attacked by the amine. This approach avoids the often harsh conditions required to generate acyl chlorides.

    Coupling_Reagent_Workflow Start 3-Bromo-isonicotinic Acid + Amine Coupling_Reagent Select Coupling Reagent Start->Coupling_Reagent EDC_HOBt EDC/HOBt Coupling_Reagent->EDC_HOBt Cost-effective, water-soluble byproduct HATU HATU Coupling_Reagent->HATU High efficiency, fast reaction Other Other Reagents (e.g., T3P, PyBOP) Coupling_Reagent->Other Specific applications Reaction Amide Bond Formation EDC_HOBt->Reaction HATU->Reaction Other->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 3-Bromo-4-pyridinecarboxamide Purification->Product

    Caption: Decision workflow for amide synthesis using coupling reagents.

    Common Coupling Reagents and Their Characteristics
    • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water-soluble urea byproduct, which simplifies purification. It is often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.

    • Uronium/Aminium Salts (HATU, HBTU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is known for its high reactivity and fast reaction times, making it suitable for challenging couplings.

    • Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another effective coupling reagent, particularly for peptide synthesis.

    Experimental Protocol: Synthesis of N-phenyl-3-bromopyridine-4-carboxamide via EDC/HOBt Coupling

    Materials:

    • 3-Bromo-isonicotinic acid

    • Aniline

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • 1M HCl solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • Reaction Setup: To a solution of 3-bromo-isonicotinic acid (1.0 eq) in anhydrous DMF (10 volumes), add HOBt (1.2 eq) and aniline (1.1 eq).

    • Activation: Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.

    • Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture.

    • Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC.

    • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[6]

    Experimental Protocol: Synthesis of N-phenyl-3-bromopyridine-4-carboxamide via HATU Coupling

    Materials:

    • 3-Bromo-isonicotinic acid

    • Aniline

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • 1M HCl solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • Pre-activation: To a solution of 3-bromo-isonicotinic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (10 volumes) at 0 °C, add DIPEA (2.0 eq). Stir the mixture for 15 minutes.

    • Amine Addition: Add aniline (1.1 eq) to the reaction mixture.

    • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

    • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

    Performance Comparison

    The choice of method for amide bond formation depends on a variety of factors including substrate reactivity, cost, scalability, and safety. Below is a comparative table based on typical experimental outcomes for the synthesis of N-phenyl-3-bromopyridine-4-carboxamide.

    MethodReagentsTypical Reaction TimeTypical YieldPurityKey AdvantagesKey Disadvantages
    Acyl Chloride 3-Bromopyridine-4-carbonyl chloride hydrochloride, Aniline, TEA1-3 hours85-95%HighHigh reactivity, cost-effective for simple amines.Moisture sensitive, generates corrosive HCl byproduct.
    EDC/HOBt Coupling 3-Bromo-isonicotinic acid, Aniline, EDC·HCl, HOBt, DIPEA8-24 hours80-90%HighMilder conditions, water-soluble byproduct.Longer reaction times, potential for side reactions.
    HATU Coupling 3-Bromo-isonicotinic acid, Aniline, HATU, DIPEA1-4 hours90-98%Very HighHigh efficiency, fast reactions, good for hindered substrates.Higher cost of reagent.

    Conclusion and Recommendations

    For the synthesis of 3-bromo-4-pyridinecarboxamides, both the acyl chloride method and the use of modern coupling reagents are viable and patented approaches.

    • The Acyl Chloride method is a robust and cost-effective choice for large-scale synthesis, especially when the amine substrate is not particularly sensitive. Its high reactivity ensures good yields in a short timeframe.

    • The EDC/HOBt coupling method offers a milder alternative, with the significant advantage of a water-soluble urea byproduct that simplifies purification. This makes it an attractive option for laboratory-scale synthesis and for substrates that may be sensitive to the harsh conditions of acyl chloride formation.

    • The HATU coupling method represents the state-of-the-art in terms of efficiency and speed, particularly for challenging amide bond formations involving sterically hindered or electron-deficient amines. While the reagent cost is higher, the superior yields and shorter reaction times can make it economically viable, especially in the context of high-value pharmaceutical intermediates.

    Ultimately, the optimal choice of synthetic route will depend on the specific requirements of the project, balancing factors of cost, scale, substrate scope, and desired purity. This guide provides the foundational knowledge and practical protocols to make an informed decision in the synthesis of these valuable pharmaceutical building blocks.

    References

    • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Available at: [Link]

    • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Available at: [Link]

    • Substituted pyridazine carboxamide compounds as kinase inhibitor compounds.
    • Thiazolecarboxamides and pyridinecarboxamide compounds useful as pim kinase inhibitors.
    • Amide Synthesis - Fisher Scientific. Available at: [Link]

    • Synthesis of sorafenib derivatives 4a–e. Available at: [Link]

    • Sorafenib Analogue and Its Rearranged Compound: Design, Synthesis, Their In Vitro Anticancer Activity and Crystal Structure of. Available at: [Link]

    Sources

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